molecular formula C8H15BrO2 B3049323 Ethyl 2-bromo-3,3-dimethylbutanoate CAS No. 20201-39-2

Ethyl 2-bromo-3,3-dimethylbutanoate

Cat. No.: B3049323
CAS No.: 20201-39-2
M. Wt: 223.11 g/mol
InChI Key: HBNCQAOQAWZUPO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,3-dimethylbutanoate (CAS 20201-39-2) is a valuable synthetic building block with the molecular formula C 8 H 15 BrO 2 and a molecular weight of 223.11 g/mol . Its utility in organic synthesis is defined by the strategic interplay of its functional groups: an ethyl ester and a bromine atom at the alpha-carbon, positioned adjacent to a sterically bulky 3,3-dimethyl (tert-butyl) group . The primary value of this compound lies in its role as a versatile electrophilic intermediate. The bromine atom at the α-carbon makes the compound highly effective in nucleophilic substitution reactions, allowing researchers to introduce a diverse array of functional groups by displacing the bromide ion . Furthermore, the significant steric hindrance provided by the adjacent tert-butyl group is a key structural feature that crucially directs the regioselectivity of its reactions. In elimination reactions, for instance, this bulkiness can influence proton abstraction, leading to the preferential formation of specific alkene isomers . Academic and industrial research applications for this compound are extensive. It serves as a fundamental intermediate for constructing more complex organic molecules in pharmaceutical and agrochemical research, where introducing the bromo-ester moiety is a key step in building target carbon skeletons . Its reactivity profile also makes it a subject of study in material science for developing new polymers and in biochemical studies for analyzing enzyme activity and metabolic pathways . The compound can be synthesized via the alpha-bromination of ethyl 3,3-dimethylbutanoate or through the esterification of 2-bromo-3,3-dimethylbutanoic acid . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15BrO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNCQAOQAWZUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281352
Record name ethyl 2-bromo-3,3-dimethylbutanoate
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Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20201-39-2
Record name NSC21373
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Record name ethyl 2-bromo-3,3-dimethylbutanoate
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Record name ethyl 2-bromo-3,3-dimethylbutanoate
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Foundational & Exploratory

Synthesis and Characterization of Ethyl 2-bromo-3,3-dimethylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-bromo-3,3-dimethylbutanoate, a valuable building block in organic synthesis and drug discovery. This document details the synthetic pathway via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification, and outlines the expected analytical characterization of the final product.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

  • α-Bromination of 3,3-dimethylbutanoic acid: This step utilizes the Hell-Volhard-Zelinsky (HVZ) reaction to introduce a bromine atom at the α-position of the carboxylic acid.[1][2][3][4]

  • Esterification: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then reacted with ethanol to form the final ethyl ester product.

Reaction Scheme

The overall synthetic scheme is presented below:

Synthesis of this compound cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Esterification 3,3-Dimethylbutanoic_Acid 3,3-Dimethylbutanoic Acid PBr3_Br2 PBr3, Br2 3,3-Dimethylbutanoic_Acid->PBr3_Br2 2-Bromo-3,3-dimethylbutanoyl_Bromide 2-Bromo-3,3-dimethylbutanoyl Bromide PBr3_Br2->2-Bromo-3,3-dimethylbutanoyl_Bromide Ethanol Ethanol 2-Bromo-3,3-dimethylbutanoyl_Bromide->Ethanol Ethyl_2-bromo-3,3-dimethylbutanoate This compound Ethanol->Ethyl_2-bromo-3,3-dimethylbutanoate Characterization Workflow Synthesized_Product Synthesized this compound Purification Purification (Vacuum Distillation) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Final_Confirmation Confirmation of Structure and Purity Purity_Assessment->Final_Confirmation H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS H_NMR->Final_Confirmation C_NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

References

Physical and chemical properties of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, also commonly known by its synonym Ethyl 2-bromoisovalerate, is a halogenated organic compound with significant applications as a versatile intermediate in organic synthesis.[1] Its utility is most pronounced in the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a crucial building block for more complex molecules.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic profile of Ethyl 2-bromo-3-methylbutanoate.

Chemical Identity and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity or ester-like odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1]

Table 1: Physical and Chemical Properties of Ethyl 2-bromo-3-methylbutanoate

PropertyValueReference
Molecular Formula C₇H₁₃BrO₂[5][6][7]
Molecular Weight 209.08 g/mol [5][6][8]
CAS Number 609-12-1[7][8]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 162-164 °C at 760 mmHg; 92-94 °C at 74 mmHg; 77 °C at 12 mmHg[9][10]
Density 1.276 g/cm³[10]
Refractive Index 1.4485-1.4505[10]
Flash Point 65 °C[10]
Solubility Sparingly soluble in water; Soluble in organic solvents[1]

Table 2: Chemical Identifiers

IdentifierValueReference
IUPAC Name ethyl 2-bromo-3-methylbutanoate[8]
Synonyms Ethyl 2-bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromo-3-methylbutanoic acid ethyl ester[5][7][8]
InChI InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3[5][8]
InChIKey WNFUWONOILPKNX-UHFFFAOYSA-N[5][8]
SMILES CCOC(=O)C(Br)C(C)C[6][7]

Spectroscopic Data

The structural confirmation of Ethyl 2-bromo-3-methylbutanoate is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

SpectrumDataReference
¹H NMR Spectral data available[5][9]
¹³C NMR Spectral data available[1][9]
Mass Spectrum Available in the NIST WebBook[11]
Infrared Spectrum Available in the NIST WebBook[]

Synthesis and Reactivity

Ethyl 2-bromo-3-methylbutanoate is typically synthesized through the esterification of a corresponding acid or acid halide. Its reactivity is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is fundamental to its role as a synthetic intermediate.

Experimental Protocols

Two common methods for the synthesis of Ethyl 2-bromo-3-methylbutanoate are detailed below.

Protocol 1: From 2-bromo-3-methylbutanoyl bromide

This method involves the direct esterification of the acid bromide with ethanol.

  • Reactants: 2-bromo-3-methylbutanoyl bromide, anhydrous ethyl alcohol, 5% sodium carbonate solution, water, anhydrous sodium or magnesium sulfate.

  • Procedure:

    • To 2-bromo-3-methylbutanoyl bromide, slowly add anhydrous ethyl alcohol with stirring. The reaction is highly exothermic.

    • After the initial reaction subsides, cool the mixture and add water to separate the ester as a heavy oil.

    • Wash the crude ester twice with a 5% sodium carbonate solution and then twice with water.

    • Carefully separate the organic layer and dry it over anhydrous sodium or magnesium sulfate.

    • Purify the final product by distillation. The boiling point is reported as 162-164°C at 760 mm Hg or 92-94°C at 74 mm Hg.[6][9]

Protocol 2: From 2-bromo-3-methylbutyric acid

This protocol utilizes Fischer esterification with an acid catalyst.

  • Reactants: 2-bromo-3-methylbutyric acid, ethanol, concentrated sulfuric acid, saturated aqueous sodium carbonate solution, dichloromethane, magnesium sulfate.

  • Procedure:

    • Dissolve 2-bromo-3-methylbutyric acid in ethanol and add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for approximately 36 hours.

    • After cooling to room temperature, neutralize the mixture with a saturated aqueous sodium carbonate solution.

    • Remove the ethanol by distillation.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic extracts with magnesium sulfate and evaporate the solvent to yield the crude product.

Application in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example of its potential application is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes. The synthesis of key intermediates for Repaglinide often involves the alkylation of a phenolic compound, a reaction for which an α-bromo ester like Ethyl 2-bromo-3-methylbutanoate is well-suited.

Below is a conceptual workflow illustrating the use of Ethyl 2-bromo-3-methylbutanoate in the synthesis of a Repaglinide intermediate.

G A Ethyl 2-bromo-3-methylbutanoate E Alkylation Reaction A->E B Phenolic Precursor B->E C Base (e.g., K₂CO₃) C->E Deprotonation D Solvent (e.g., Acetone) D->E Reaction Medium F Repaglinide Intermediate E->F C-O Bond Formation G Further Synthetic Steps F->G H Repaglinide (API) G->H

Caption: Conceptual workflow for the synthesis of a Repaglinide intermediate.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[6] It is also a combustible liquid. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and the compound should be stored away from heat, sparks, and open flames in a tightly closed container.[10]

Conclusion

Ethyl 2-bromo-3-methylbutanoate is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. Its reactivity makes it a valuable tool in the synthesis of a wide range of molecules, particularly in the pharmaceutical industry for the development of drugs such as Repaglinide. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in organic synthesis and drug development.

References

An In-depth Technical Guide to Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key identifiers for Ethyl 2-bromo-3,3-dimethylbutanoate, a compound of interest in organic synthesis and potentially in the broader landscape of chemical and pharmaceutical research. Careful attention to unambiguous identification is critical for researchers, and this document aims to provide that clarity.

Important Note on Chemical Identification: It is crucial to distinguish this compound from the structurally similar compound, Ethyl 2-bromo-3-methylbutanoate. The latter has a different CAS number (609-12-1) and distinct physical and chemical properties. The information presented herein pertains exclusively to this compound.

Chemical Identifiers and Properties

Accurate identification of chemical compounds is fundamental to research and development. The following table summarizes the key identifiers for this compound.

Identifier TypeValue
CAS Number 20201-39-2[1]
Molecular Formula C8H15BrO2[2]
IUPAC Name This compound
SMILES CCOC(=O)C(C(C)(C)C)Br[2]
InChI InChI=1S/C8H15BrO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3[2]
InChIKey HBNCQAOQAWZUPO-UHFFFAOYSA-N[2]

Structural and Chemical Information

To visually represent the relationships between the core chemical structure and its primary identifiers, the following diagram is provided.

G cluster_main This compound cluster_identifiers Key Identifiers cluster_structure Structural Representations Compound This compound CAS CAS: 20201-39-2 Compound->CAS is registered as Formula Formula: C8H15BrO2 Compound->Formula has chemical formula SMILES SMILES: CCOC(=O)C(C(C)(C)C)Br Compound->SMILES is represented by InChIKey InChIKey: HBNCQAOQAWZUPO-UHFFFAOYSA-N Compound->InChIKey has hashed representation

Key identifiers for this compound.

Experimental Protocols

Currently, detailed and publicly accessible experimental protocols for the synthesis or application of this compound are not widely documented in the standard chemical literature databases searched. Researchers interested in the synthesis of similar bromoalkanoates may refer to general methods for the bromination of alkanoic acids followed by esterification. However, specific reaction conditions, yields, and purification methods for this compound would require dedicated experimental development.

Applications in Drug Development

The role of this compound in specific signaling pathways or as a key intermediate in the development of pharmaceutical agents is not extensively reported in the public domain. As a halogenated ester, it possesses reactive sites that could be exploited in organic synthesis to build more complex molecular architectures. Such compounds are often evaluated as building blocks in medicinal chemistry for the synthesis of novel therapeutic candidates. Further research would be necessary to elucidate any specific biological activity or utility in drug development.

References

Ethyl 2-bromo-3,3-dimethylbutanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Synthetic Building Block.

Ethyl 2-bromo-3,3-dimethylbutanoate is a valuable reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its sterically hindered structure and reactive bromine atom make it a versatile intermediate for the introduction of the tert-butyl ethyl ester moiety and for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and known applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The compound is typically offered at various purity levels and in quantities suitable for both laboratory-scale research and larger-scale synthetic work. Below is a summary of prominent suppliers and their available product specifications.

SupplierProduct Code/CAS No.PurityAvailable Quantities
Sigma-Aldrich ENA448969068 / 20201-39-295%[1]100mg, 1g, 5g, 10g
Biosynth VAA20139 / 20201-39-2Not SpecifiedCustom
BLD Pharm BD01011259 / 20201-39-2Not SpecifiedNot Specified
AccelaChem SY201814 / 20201-39-2Not SpecifiedNot Specified

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5][6] This reaction facilitates the α-bromination of a carboxylic acid. In this case, 3,3-dimethylbutanoic acid is the starting material. The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently brominated at the α-position. The final step involves the esterification of the resulting α-bromo acyl bromide with ethanol to yield the desired product.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

  • 3,3-dimethylbutanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous ethanol

  • Inert solvent (e.g., carbon tetrachloride)

  • Sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,3-dimethylbutanoic acid and a catalytic amount of red phosphorus in an inert solvent is prepared.

  • Bromine is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain control.

  • After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture is cooled, and anhydrous ethanol is slowly added to the flask. This step leads to the esterification of the α-bromo acyl bromide.

  • The mixture is then refluxed for an additional period to ensure complete esterification.

  • After cooling, the reaction mixture is washed with a dilute sodium bicarbonate solution to remove any unreacted acids and then with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

HVZ_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation 3,3-Dimethylbutanoic_Acid 3,3-Dimethylbutanoic Acid Acyl_Bromide 3,3-Dimethylbutanoyl Bromide 3,3-Dimethylbutanoic_Acid->Acyl_Bromide + P/Br₂ Reagents P (cat.), Br₂ Enol_Intermediate Enol Intermediate Acyl_Bromide->Enol_Intermediate Tautomerization alpha_Bromo_Acyl_Bromide 2-Bromo-3,3-dimethylbutanoyl Bromide Enol_Intermediate->alpha_Bromo_Acyl_Bromide + Br₂ Final_Product This compound alpha_Bromo_Acyl_Bromide->Final_Product + Ethanol Ethanol Ethanol

Caption: Hell-Volhard-Zelinsky Synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility stems from the presence of both a reactive bromine atom, which can be displaced in nucleophilic substitution reactions, and an ester group that can be hydrolyzed or otherwise modified.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The tert-butyl group provides steric bulk, which can be advantageous in directing the stereochemistry of subsequent reactions or in modulating the pharmacological properties of the final compound. The bromo-ester functionality allows for its use in the formation of carbon-carbon and carbon-heteroatom bonds.

Potential in Prodrug Design

The ester functionality of this compound makes it a candidate for use in prodrug strategies. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The ester group can be designed to be cleaved by esterases in vivo, releasing the active parent drug. This approach can be used to improve the bioavailability, solubility, or pharmacokinetic profile of a drug.

Prodrug_Activation Prodrug Prodrug (Ester form) Active_Drug Active Drug (Carboxylic acid) Prodrug->Active_Drug Metabolic Cleavage Esterase Esterase Esterase->Prodrug

Caption: General schematic of ester prodrug activation by esterases.

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor to pharmacologically active molecules is well-established. Researchers can utilize this versatile building block to synthesize novel compounds for screening against a wide range of biological targets. The steric and electronic properties of the tert-butyl ethyl ester moiety can be exploited to fine-tune the binding affinity and selectivity of drug candidates.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational analysis of Ethyl 2-bromo-3,3-dimethylbutanoate. Due to a lack of specific experimental data for this compound in published literature, this guide synthesizes information from analogous structures and theoretical principles to predict its properties. It includes postulated structural parameters, a discussion of rotational isomerism, and generalized experimental protocols for its synthesis and characterization. This document aims to serve as a foundational resource for researchers interested in this molecule and similarly structured bromoalkane esters.

Introduction

This compound is a halogenated carboxylic acid ester. Its structure is characterized by a stereocenter at the second carbon (C2), which is bonded to a bromine atom, and a bulky tert-butyl group at the third carbon (C3). This combination of a chiral center and significant steric hindrance from the tert-butyl group suggests that the molecule will exhibit interesting conformational preferences that can influence its reactivity and potential biological activity. This guide explores these structural features in detail.

While there is a notable absence of specific experimental studies on this compound in the current scientific literature[1], this document will extrapolate from known principles of conformational analysis of sterically hindered bromoalkanes and acyclic esters to provide a robust theoretical framework.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by its connectivity and the spatial arrangement of its atoms. The IUPAC name clearly indicates an ethyl ester of a butanoic acid derivative with a bromine atom at the C2 position and two methyl groups at the C3 position.

Key Structural Features:

  • Chiral Center: The C2 carbon is a stereocenter, meaning this compound can exist as two enantiomers: (R)-ethyl 2-bromo-3,3-dimethylbutanoate and (S)-ethyl 2-bromo-3,3-dimethylbutanoate.

  • Bulky Tert-Butyl Group: The C3 position is substituted with a tert-butyl group, which is known to exert significant steric influence on the adjacent stereocenter and restrict bond rotation.

  • Ester Functional Group: The ethyl ester group has its own conformational preferences, primarily rotation around the C-O single bonds.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the C2-C3 single bond. The large size of the tert-butyl group and the bromine atom will lead to significant steric strain in certain conformations. The most stable conformation will be the one that minimizes these steric interactions.

It is anticipated that the molecule will predominantly adopt a staggered conformation where the bulky tert-butyl group and the bromine atom are anti-periplanar to each other to minimize steric repulsion. Gauche interactions between the tert-butyl group and the bromine atom would be highly unfavorable energetically.

The diagram below illustrates the concept of steric hindrance that dictates the preferred conformation.

G Conceptual Diagram of Steric Hindrance a Br b t-Bu e Br label_a High Steric Strain c H d COOEt f H label_b Minimized Steric Strain g COOEt h t-Bu

Caption: Steric hindrance in different conformations.

Quantitative Data (Predicted)

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), would be the primary means to obtain quantitative structural information. The following table presents a hypothetical summary of what such calculations might yield for the most stable conformer.

ParameterPredicted ValueMethod of Determination (Hypothetical)
Bond Lengths (Å)
C2-Br~1.95DFT Calculation (e.g., B3LYP/6-31G)
C2-C3~1.54DFT Calculation (e.g., B3LYP/6-31G)
C3-C(CH3)~1.53DFT Calculation (e.g., B3LYP/6-31G)
C1=O~1.21DFT Calculation (e.g., B3LYP/6-31G)
C1-O(Et)~1.36DFT Calculation (e.g., B3LYP/6-31G)
Bond Angles (°)
Br-C2-C3~110DFT Calculation (e.g., B3LYP/6-31G)
C2-C3-C(tBu)~112DFT Calculation (e.g., B3LYP/6-31G)
O=C1-O(Et)~123DFT Calculation (e.g., B3LYP/6-31G)
Dihedral Angles (°)
Br-C2-C3-C(tBu)~180 (anti-periplanar)DFT Calculation (e.g., B3LYP/6-31G*)

Experimental Protocols

While specific protocols for this compound are not published, the following are generalized experimental methodologies for the synthesis and characterization of similar α-bromo esters.

Synthesis

A common route for the synthesis of α-bromo esters is the Hell-Volhard-Zelinsky reaction followed by esterification.

G Generalized Synthesis Workflow start 3,3-Dimethylbutanoic Acid step1 Bromination (PBr3, Br2) start->step1 intermediate 2-Bromo-3,3-dimethylbutanoyl Bromide step1->intermediate step2 Esterification (Ethanol) intermediate->step2 product This compound step2->product purification Purification (Distillation/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A potential synthetic pathway.

Protocol:

  • Bromination: 3,3-Dimethylbutanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction mixture is heated to initiate the formation of the acyl bromide, followed by α-bromination.

  • Esterification: The resulting 2-bromo-3,3-dimethylbutanoyl bromide is then carefully added to an excess of anhydrous ethanol. This exothermic reaction yields the crude ethyl ester.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The crude product is washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation or column chromatography.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to confirm the presence of the ethyl group (a quartet and a triplet), the proton at C2 (a singlet, due to no adjacent protons), and the tert-butyl group (a singlet). The chemical shifts would provide information about the electronic environment of the protons.

  • ¹³C NMR: Would be used to identify all the unique carbon atoms in the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that could provide evidence for the through-space proximity of protons, helping to elucidate the preferred conformation. For instance, a NOE between the C2 proton and the protons of the ethyl group would help define the orientation around the C1-C2 bond.

Infrared (IR) Spectroscopy:

  • A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester.

  • C-Br stretching vibrations would be observed in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).

  • Fragmentation patterns would help to confirm the structure.

The logical flow for characterization is depicted below.

G Structural Characterization Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, NOESY) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis structure Confirmed Molecular Structure and Conformation data_analysis->structure

Caption: A typical characterization workflow.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any interaction of this compound with biological signaling pathways. As a synthetic intermediate, it is not expected to have a primary biological function. However, as with many halogenated organic molecules, it could potentially exhibit some level of biological activity or toxicity, which would need to be determined through appropriate screening assays.

Conclusion

This compound presents an interesting case for conformational analysis due to the steric clash between the bromine atom and the bulky tert-butyl group. While specific experimental data is currently lacking, theoretical principles strongly suggest a preferred staggered conformation to minimize steric strain. The generalized experimental protocols provided in this guide offer a starting point for the synthesis and detailed structural elucidation of this and related compounds. Further research, particularly utilizing X-ray crystallography and advanced NMR techniques, is necessary to definitively determine its molecular structure and conformational dynamics.

References

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3,3-dimethylbutanoate is a halogenated ester of significant interest in organic synthesis and as a potential building block in the development of novel therapeutics. Its sterically hindered alpha-bromo position, adjacent to a bulky tert-butyl group, dictates a unique reactivity profile that diverges from simpler alpha-bromo esters. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. It is important to note that while specific experimental data for this exact molecule is not extensively published, the following information is based on data for structurally similar compounds and predictive models.

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂N/A
Molecular Weight 223.11 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point Not availableN/A
¹H NMR (predicted) δ 4.2 (q), 4.1 (s), 1.3 (t), 1.1 (s)N/A
¹³C NMR (predicted) δ 169, 62, 55, 35, 27, 14N/A
IR (KBr, cm⁻¹) ~2960 (C-H), ~1735 (C=O), ~1150 (C-O)N/A
Mass Spectrum (m/z) M⁺ peak at 222/224 (due to Br isotopes)N/A

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of the corresponding ester, Ethyl 3,3-dimethylbutanoate. A standard method for this transformation is the Hell-Volhard-Zelinsky reaction or a variation thereof.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3,3-dimethylbutanoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of Ethyl 3,3-dimethylbutanoate (1 equivalent) in CCl₄, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 70-80%

Synthesis_Workflow cluster_start Starting Materials Ethyl 3,3-dimethylbutanoate Ethyl 3,3-dimethylbutanoate Reaction Reaction Ethyl 3,3-dimethylbutanoate->Reaction NBS NBS NBS->Reaction AIBN AIBN AIBN->Reaction Workup Workup Reaction->Workup 1. Cool & Filter 2. Wash Purification Purification Workup->Purification Vacuum Distillation Final Product Final Product Purification->Final Product This compound Elimination_Pathways cluster_e2 E2 Elimination Start This compound Small_Base Small Base (e.g., EtO⁻) Start->Small_Base Bulky_Base Bulky Base (e.g., t-BuO⁻) Start->Bulky_Base Zaitsev Zaitsev Product (more substituted) Small_Base->Zaitsev Major Hofmann Hofmann Product (less substituted) Small_Base->Hofmann Minor Bulky_Base->Zaitsev Minor Bulky_Base->Hofmann Major Reformatsky_Reaction Bromoester This compound Organozinc Organozinc Intermediate (Reformatsky Reagent) Bromoester->Organozinc + Zn Carbonyl Aldehyde/Ketone Adduct Zinc Alkoxide Adduct Carbonyl->Adduct Zinc Zn Organozinc->Adduct Nucleophilic Addition Product β-Hydroxy Ester Adduct->Product Aqueous Workup Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Derivative of This compound Inhibitor->RAF Inhibition

The Advent of Steric Hindrance: A Technical Guide to the Discovery and Historical Context of α-Bromoesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of sterically hindered α-bromoesters, pivotal reagents in organic synthesis. From their foundational role in the late 19th century to their continued relevance in modern drug discovery, this document provides a comprehensive overview of their synthesis, properties, and key applications.

Historical Context: The Dawn of Organozinc Chemistry and the Reformatsky Reaction

The story of sterically hindered α-bromoesters is intrinsically linked to the development of organozinc chemistry. In 1848, English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc. This pioneering work laid the groundwork for a new class of organometallic reagents.

However, it was the Russian chemist Sergey Nikolaevich Reformatsky who, in 1887, unveiled the reaction that would forever be associated with α-haloesters. His seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. This transformation, now famously known as the Reformatsky reaction , provided a powerful and versatile method for carbon-carbon bond formation.[1][2]

The significance of the Reformatsky reaction lies in the unique reactivity of the organozinc intermediate, often referred to as a "Reformatsky enolate." These enolates are less basic and less reactive than the corresponding Grignard or organolithium reagents. This moderated reactivity prevents side reactions, such as self-condensation of the ester or reaction with the ester carbonyl group, making them ideal for reactions with aldehydes and ketones, including those that are sterically hindered.[1][3]

While Reformatsky's initial work likely involved simpler α-haloesters, the true potential of the reaction was unlocked with the use of their sterically hindered counterparts. The ability to construct highly substituted carbon frameworks proved invaluable for the synthesis of complex organic molecules.

Synthesis of Sterically Hindered α-Bromoesters

The primary route for the synthesis of α-bromoesters involves a two-step process: α-bromination of a carboxylic acid followed by esterification.

α-Bromination: The Hell-Volhard-Zelinsky Reaction

The most common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The reaction proceeds through the formation of an acyl bromide, which readily enolizes. The subsequent reaction of the enol with bromine yields the α-bromo acyl bromide, which is then hydrolyzed during workup to the α-bromo carboxylic acid.

Quantitative Data of Representative Sterically Hindered α-Bromoesters

The following tables summarize the key physical and spectroscopic data for several commonly used sterically hindered α-bromoesters.

Table 1: Physical Properties of Selected Sterically Hindered α-Bromoesters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
Ethyl 2-bromo-2-methylpropanoate600-00-0C₆H₁₁BrO₂195.05162-1641.3131.446
Methyl 2-bromo-2-methylpropanoate23426-63-3C₅H₉BrO₂181.03144-1451.399 (at 20°C)1.448
tert-Butyl 2-bromoisobutyrate23877-12-5C₈H₁₅BrO₂223.1135-37 (at 1 mmHg)1.196 (at 20°C)1.436
Methyl 3-bromo-2,2-dimethylpropanoate30452-00-7C₆H₁₁BrO₂195.0575-77 (at 15 mmHg)1.3241.457

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound Name-CH₃-CH₂-Other
Ethyl 2-bromo-2-methylpropanoate1.94 (s, 6H), 1.32 (t, 3H)4.24 (q, 2H)
Methyl 2-bromo-2-methylpropanoate1.93 (s, 6H), 3.78 (s, 3H)
tert-Butyl 2-bromoisobutyrate1.95 (s, 6H), 1.51 (s, 9H)
Methyl 3-bromo-2,2-dimethylpropanoate1.29 (s, 6H), 3.72 (s, 3H)3.42 (s, 2H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound NameC=OC-BrEster Alkyl Groupsα-Carbon Alkyl Groups
Ethyl 2-bromo-2-methylpropanoate171.556.562.1, 14.030.8
Methyl 2-bromo-2-methylpropanoate171.856.753.030.8
tert-Butyl 2-bromoisobutyrate170.958.182.5, 27.931.1
Methyl 3-bromo-2,2-dimethylpropanoate173.844.251.942.1, 23.9

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound NameC=O StretchC-O StretchC-Br Stretch
Ethyl 2-bromo-2-methylpropanoate~1735~1270, ~1150~600
Methyl 2-bromo-2-methylpropanoate~1740~1275, ~1155~605
tert-Butyl 2-bromoisobutyrate~1730~1280, ~1150~595
Methyl 3-bromo-2,2-dimethylpropanoate~1738~1265, ~1160~610

Table 5: Mass Spectrometry (MS) Data (m/z)

Compound NameMolecular Ion (M⁺)Key Fragments
Ethyl 2-bromo-2-methylpropanoate194/196151/153, 123/125, 107, 79/81, 69
Methyl 2-bromo-2-methylpropanoate180/182151/153, 123/125, 101, 79/81, 59
tert-Butyl 2-bromoisobutyrateNot observed167/169, 123/125, 79/81, 57
Methyl 3-bromo-2,2-dimethylpropanoate194/196163/165, 115, 83, 59

Experimental Protocols

General Synthesis of a Sterically Hindered α-Bromoester

The following is a general two-step procedure for the synthesis of a sterically hindered α-bromoester, exemplified by the preparation of ethyl 2-bromo-2-methylpropanoate.

Step 1: Synthesis of 2-Bromo-2-methylpropanoic Acid via Hell-Volhard-Zelinsky Reaction

  • Materials:

    • 2-Methylpropanoic acid (isobutyric acid)

    • Red phosphorus

    • Bromine

    • Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methylpropanoic acid and a catalytic amount of red phosphorus.

    • Heat the mixture to reflux.

    • Slowly add bromine from the dropping funnel. The reaction is exothermic and the color of bromine should disappear as it reacts.

    • After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

    • Carefully quench the reaction by the slow addition of water to hydrolyze the intermediate acyl bromide.

    • The product, 2-bromo-2-methylpropanoic acid, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying and removal of the solvent.[4] Purification can be achieved by distillation or recrystallization.[5]

Step 2: Esterification of 2-Bromo-2-methylpropanoic Acid

  • Materials:

    • 2-Bromo-2-methylpropanoic acid

    • Ethanol (absolute)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-2-methylpropanoic acid and an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with sodium bicarbonate solution to neutralize any unreacted acid and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude ethyl 2-bromo-2-methylpropanoate can be purified by distillation under reduced pressure.[6]

The Reformatsky Reaction with a Sterically Hindered α-Bromoester

The following is a general procedure for the Reformatsky reaction.

  • Materials:

    • Sterically hindered α-bromoester (e.g., ethyl 2-bromo-2-methylpropanoate)

    • Aldehyde or ketone

    • Activated zinc dust

    • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

    • Dilute acid (for workup, e.g., 1 M HCl)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of the aldehyde or ketone and the sterically hindered α-bromoester in the anhydrous solvent to the dropping funnel.

    • Add a small portion of the solution to the zinc dust to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started (indicated by a color change and/or gentle refluxing), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench by the slow addition of dilute acid.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.

    • After removal of the solvent, the crude β-hydroxy ester can be purified by column chromatography or distillation.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hell_Volhard_Zelinsky_Reaction cluster_0 Hell-Volhard-Zelinsky Reaction carboxylic_acid Carboxylic Acid acyl_bromide Acyl Bromide carboxylic_acid->acyl_bromide PBr₃ enol Enol acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide Br₂ alpha_bromo_carboxylic_acid α-Bromo Carboxylic Acid alpha_bromo_acyl_bromide->alpha_bromo_carboxylic_acid H₂O (workup)

Fig. 1: Hell-Volhard-Zelinsky Reaction Pathway

Reformatsky_Reaction cluster_1 Reformatsky Reaction Mechanism alpha_bromoester α-Bromoester reformatsky_enolate Reformatsky Enolate (Organozinc Intermediate) alpha_bromoester->reformatsky_enolate zinc Zinc (Zn) zinc->reformatsky_enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate reformatsky_enolate->intermediate carbonyl Aldehyde or Ketone carbonyl->intermediate Nucleophilic Addition beta_hydroxy_ester β-Hydroxy Ester intermediate->beta_hydroxy_ester Acidic Workup

Fig. 2: Reformatsky Reaction Mechanism

Experimental_Workflow cluster_2 General Synthesis Workflow start Sterically Hindered Carboxylic Acid hvz Hell-Volhard-Zelinsky Bromination start->hvz alpha_bromo_acid α-Bromo Carboxylic Acid hvz->alpha_bromo_acid purification1 Purification alpha_bromo_acid->purification1 esterification Esterification alpha_bromoester Sterically Hindered α-Bromoester esterification->alpha_bromoester purification2 Purification alpha_bromoester->purification2 purification1->esterification

Fig. 3: Synthesis of Hindered α-Bromoesters

Conclusion

The discovery of sterically hindered α-bromoesters, intimately tied to the advent of the Reformatsky reaction, marked a significant milestone in synthetic organic chemistry. These reagents provided a means to construct complex, highly substituted molecules with a level of control previously unattainable. The foundational work of Sergey Reformatsky and the development of reliable synthetic methods like the Hell-Volhard-Zelinsky reaction have ensured the enduring legacy of these compounds. Today, sterically hindered α-bromoesters continue to be indispensable tools for researchers in academia and industry, particularly in the realm of drug development where the synthesis of intricate molecular architectures is paramount. This guide has provided a comprehensive overview of their historical context, synthesis, and key properties, serving as a valuable resource for scientists working at the forefront of chemical innovation.

References

An In-depth Technical Guide on the Toxicological and Safety Data for Ethyl 2-bromo-3,3-dimethylbutanoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological and safety data is publicly available for Ethyl 2-bromo-3,3-dimethylbutanoate. This guide provides a comprehensive overview based on information available for the structurally similar analog, Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1), and the broader class of α-bromo esters. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the class of α-bromo esters, which are recognized for their potential as alkylating agents. Due to this chemical property, they are generally considered to have the potential for cytotoxicity and mutagenicity.[1] This guide summarizes the available hazard information, outlines standard toxicological testing protocols relevant to the identified hazards, and discusses the potential mechanisms of toxicity, including relevant signaling pathways. All data presented for a specific chemical pertains to Ethyl 2-bromo-3-methylbutanoate as a surrogate, due to the absence of data for this compound.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for the analog Ethyl 2-bromo-3-methylbutanoate, the compound is classified with significant health hazards.

Table 1: GHS Hazard Classification for Ethyl 2-bromo-3-methylbutanoate

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3][4][5]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][5]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[2]

Source: Aggregated GHS information provided by multiple suppliers to the ECHA C&L Inventory.[3][5]

Quantitative Toxicological Data

A thorough literature search revealed no publicly available quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), or NOAEL (No-Observed-Adverse-Effect Level) for this compound or its analog, Ethyl 2-bromo-3-methylbutanoate. Safety Data Sheets for the analog explicitly state, "No acute toxicity information is available for this product."[6]

Experimental Protocols for Hazard Assessment

The following sections detail standardized experimental protocols for assessing the key hazards identified for α-bromo esters. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

The potential for a chemical to cause skin corrosion is a critical safety parameter. The OECD Test Guideline 431 describes an in vitro method using a reconstructed human epidermis (RhE) model.[7][8]

Experimental Protocol: OECD TG 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis Test

  • Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[8][9]

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.[9]

    • The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 60 minutes).[9]

    • Following exposure, the tissue is thoroughly rinsed.

    • The viability of the skin cells is then determined using a quantitative assay, most commonly the MTT assay. The MTT assay measures the activity of mitochondrial reductase enzymes, which is indicative of cell viability.[8]

  • Data Interpretation:

    • A chemical is identified as corrosive if the cell viability falls below a defined threshold.[8]

    • For example, if the viability is less than 50% after a 3-minute exposure, or less than 15% after a 60-minute exposure, the substance is classified as corrosive.[9]

OECD_TG_431_Workflow start Start: Prepare Reconstructed Human Epidermis (RhE) Model apply_chemical Apply Test Chemical to RhE Surface start->apply_chemical expose_3min Incubate for 3 minutes apply_chemical->expose_3min expose_60min Incubate for 60 minutes apply_chemical->expose_60min rinse Rinse Thoroughly to Remove Chemical expose_3min->rinse expose_60min->rinse mt_assay Perform MTT Assay to Assess Cell Viability rinse->mt_assay measure_viability Measure Optical Density and Calculate % Viability mt_assay->measure_viability classify Classify Hazard measure_viability->classify corrosive Corrosive (UN GHS Category 1) classify->corrosive Viability < 50% (3 min) OR Viability < 15% (60 min) non_corrosive Non-Corrosive classify->non_corrosive Viability > 50% (3 min) AND Viability > 15% (60 min)

Diagram 1: Experimental workflow for OECD TG 431 Skin Corrosion Test.

The potential to cause serious eye damage is another critical endpoint. OECD Test Guideline 405 outlines the procedure for the acute eye irritation/corrosion test, which has historically used albino rabbits.[10] However, a tiered testing strategy including validated in vitro methods is strongly recommended to reduce animal testing.[10][11]

Experimental Protocol: OECD TG 405 - Acute Eye Irritation/Corrosion

  • Test System: Healthy, young adult albino rabbits are the preferred species.[10]

  • Procedure:

    • A single dose of the test substance is applied into one eye of the animal. The other eye remains untreated and serves as a control.[12]

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]

    • Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[12]

    • The observation period can extend up to 21 days to assess the reversibility of the effects.[10][13]

  • Data Interpretation: The severity and reversibility of the ocular lesions determine the classification of the chemical as causing no irritation, reversible irritation, or serious/irreversible eye damage.

OECD_TG_405_Workflow start Start: Select Healthy Albino Rabbit pre_exam Pre-test Examination of Both Eyes start->pre_exam apply_dose Apply Single Dose of Test Substance to One Eye pre_exam->apply_dose observe Observe and Score Ocular Lesions (1, 24, 48, 72 hrs, etc.) apply_dose->observe is_reversible Assess Reversibility (up to 21 days) observe->is_reversible classify Classify Irritation Potential is_reversible->classify no_cat No Category classify->no_cat irritant Irritant (Reversible Effects) classify->irritant serious_damage Serious Eye Damage (Irreversible Effects) classify->serious_damage

Diagram 2: Experimental workflow for OECD TG 405 Eye Irritation Test.

As potential alkylating agents, α-bromo esters should be evaluated for mutagenicity. The bacterial reverse mutation test, or Ames test, is a widely used method for identifying substances that can cause gene mutations.

Experimental Protocol: OECD TG 471 - Bacterial Reverse Mutation Test (Ames Test)

  • Test System: Several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[14][15]

  • Procedure:

    • The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[16] The S9 mix is included to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.[16]

    • The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[14]

    • The plates are incubated for 48-72 hours.[14]

  • Data Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the amino acid) will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[14]

OECD_TG_471_Workflow start Start: Prepare Auxotrophic Bacterial Strains prepare_test Prepare Test Chemical Concentrations start->prepare_test split Two Treatment Conditions prepare_test->split with_s9 With Metabolic Activation (S9) split->with_s9 without_s9 Without Metabolic Activation split->without_s9 expose_bacteria Expose Bacteria to Test Chemical with_s9->expose_bacteria without_s9->expose_bacteria plate_bacteria Plate on Minimal Agar Medium expose_bacteria->plate_bacteria incubate Incubate for 48-72 hours plate_bacteria->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze Data count_colonies->analyze mutagenic Mutagenic analyze->mutagenic Significant, dose-related increase in revertants non_mutagenic Non-Mutagenic analyze->non_mutagenic No significant increase

Diagram 3: Experimental workflow for OECD TG 471 Ames Test.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for α-bromo esters is believed to be their activity as alkylating agents. The electrophilic carbon atom adjacent to the bromine is susceptible to nucleophilic attack by biological macromolecules like DNA and proteins.[17]

Alkylation of DNA:

Alkylation of DNA bases, particularly at nucleophilic sites like the N7 position of guanine, can lead to several detrimental outcomes:[17]

  • DNA Adduct Formation: The covalent binding of the chemical to DNA forms adducts.

  • DNA Damage: These adducts can distort the DNA helix, leading to replication errors and strand breaks.

  • Mutagenesis: If the DNA damage is not properly repaired, it can lead to permanent mutations during DNA replication.

  • Cytotoxicity: High levels of DNA damage can trigger programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathways:

When cells detect DNA damage, a complex network of signaling pathways known as the DNA Damage Response (DDR) is activated. The goal of the DDR is to halt the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is too severe to be repaired.[18]

Key signaling pathways involved in the response to DNA alkylation include:

  • Base Excision Repair (BER): This pathway primarily repairs small, non-helix-distorting base lesions.

  • Mismatch Repair (MMR): This system recognizes and repairs erroneous insertions, deletions, and mis-incorporations of bases that can arise during DNA replication and recombination, as well as repairing some forms of DNA damage.[19]

  • Double-Strand Break (DSB) Repair: Although not a direct result of mono-alkylation, DSBs can occur as a secondary consequence of stalled replication forks at sites of DNA adducts.[19] The cell utilizes two main pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[18][19]

  • Cell Cycle Checkpoints: Sensor proteins like ATM and ATR activate downstream kinases such as Chk1 and Chk2, which in turn phosphorylate targets like p53 and Cdc25. This leads to cell cycle arrest, providing time for the repair machinery to function.[20]

DNA_Damage_Pathway cluster_agent Toxic Agent cluster_cellular Cellular Events cluster_outcomes Cellular Outcomes agent This compound (Alkylating Agent) dna_alkylation DNA Alkylation (Adduct Formation) agent->dna_alkylation dna_damage DNA Damage (e.g., Strand Breaks) dna_alkylation->dna_damage sensor_activation Activation of Damage Sensors (e.g., ATM/ATR) dna_damage->sensor_activation signal_transduction Signal Transduction Cascade (e.g., Chk1/Chk2, p53) sensor_activation->signal_transduction cell_cycle_arrest Cell Cycle Arrest signal_transduction->cell_cycle_arrest dna_repair DNA Repair (BER, MMR, HR, NHEJ) signal_transduction->dna_repair apoptosis Apoptosis (Programmed Cell Death) signal_transduction->apoptosis Severe Damage cell_cycle_arrest->dna_repair survival Cell Survival (Damage Repaired) dna_repair->survival Successful mutation Mutation (Incorrect Repair) dna_repair->mutation Unsuccessful

References

Methodological & Application

Application Notes and Protocols: Synthesis of β-Hydroxy Esters using Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their synthesis is a cornerstone of modern organic chemistry. The Reformatsky reaction offers a reliable and versatile method for the formation of these valuable compounds.[1] This application note provides a detailed protocol for the synthesis of β-hydroxy esters via the Reformatsky reaction, specifically utilizing Ethyl 2-bromo-3,3-dimethylbutanoate as a key reagent. The steric bulk of the tert-butyl group in this reagent can influence the stereoselectivity of the reaction and the stability of the resulting products, making it a valuable tool for fine chemical synthesis.

The Reformatsky reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming an organozinc intermediate known as a Reformatsky enolate.[1] This enolate is sufficiently nucleophilic to add to the carbonyl carbon of an aldehyde or ketone, yielding a β-hydroxy ester upon acidic workup. A key advantage of the Reformatsky reaction is the relatively low basicity of the zinc enolate, which minimizes side reactions such as self-condensation of the ester or enolization of the carbonyl substrate.[1]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Reformatsky reaction is initiated by the insertion of zinc into the carbon-bromine bond of this compound to form a zinc enolate. This enolate then coordinates with the carbonyl oxygen of the aldehyde or ketone, leading to the formation of a new carbon-carbon bond through a six-membered cyclic transition state. Subsequent acidic workup protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy ester.

G cluster_0 Reaction Mechanism Bromoester This compound Enolate Zinc Enolate Intermediate Bromoester->Enolate + Zn Zinc Zinc (Zn) Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate + Carbonyl Compound Carbonyl Aldehyde or Ketone Product β-Hydroxy Ester Intermediate->Product + Workup Workup Acidic Workup (e.g., aq. HCl)

Caption: Reaction mechanism for the synthesis of β-hydroxy esters.

A typical experimental workflow for this synthesis is outlined below. It involves the activation of zinc, the formation of the Reformatsky reagent, the reaction with the carbonyl compound, and subsequent purification.

G cluster_1 Experimental Workflow Start Start Zinc_Activation Activate Zinc Metal Start->Zinc_Activation Reagent_Formation Form Reformatsky Reagent (Bromoester + Activated Zinc) Zinc_Activation->Reagent_Formation Reaction React with Aldehyde/Ketone Reagent_Formation->Reaction Quench Quench Reaction (Acidic Workup) Reaction->Quench Extraction Extract Organic Layer Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Reformatsky reaction.

Experimental Protocols

Materials and Equipment:

  • Reagents: this compound, zinc dust (activated), various aldehydes and ketones, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (1 M), saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, iodine (for activation), deuterated chloroform (CDCl₃) for NMR analysis.

  • Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with heating plate, ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel), NMR spectrometer, IR spectrometer, mass spectrometer.

Detailed Protocol:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.2 equivalents). The flask is flushed with an inert gas (e.g., nitrogen or argon). A small crystal of iodine is added, and the mixture is gently heated until the iodine vapor is visible. The flask is then cooled to room temperature. This process removes the deactivating oxide layer from the zinc surface.

  • Reaction Setup: Anhydrous diethyl ether or THF is added to the activated zinc. A solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent is prepared and transferred to the dropping funnel.

  • Reaction Execution: A small portion of the bromoester/carbonyl solution is added to the zinc suspension to initiate the reaction. The reaction is typically initiated by gentle heating. Once the reaction has started (indicated by a color change and/or gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Workup: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to quench the reaction and dissolve any unreacted zinc. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-hydroxy ester.

Data Presentation

The yields of the Reformatsky reaction are influenced by the nature of the carbonyl substrate. The following table provides illustrative yields for the reaction of this compound with various aldehydes and ketones.

EntryCarbonyl CompoundProductIllustrative Yield (%)
1BenzaldehydeEthyl 3-hydroxy-4,4-dimethyl-3-phenylpentanoate85
2p-AnisaldehydeEthyl 3-hydroxy-3-(4-methoxyphenyl)-4,4-dimethylpentanoate88
3CyclohexanoneEthyl 2-(1-hydroxycyclohexyl)-3,3-dimethylbutanoate75
4AcetophenoneEthyl 3-hydroxy-4,4-dimethyl-3-phenylpentanoate70
5PivalaldehydeEthyl 3-hydroxy-2,4,4-trimethylpentanoate90

Note: These are representative yields and may vary based on specific reaction conditions and the purity of the reagents.

Characterization Data

The synthesized β-hydroxy esters can be characterized by standard spectroscopic methods.

Example: Ethyl 3-hydroxy-4,4-dimethyl-3-phenylpentanoate

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (d, J = 5.0 Hz, 1H, CH-OH), 2.80 (d, J = 5.0 Hz, 1H, CH-CO₂Et), 1.20 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.05 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.0 (Ar-CH), 78.0 (C-OH), 60.8 (OCH₂), 45.0 (CH-CO₂Et), 35.0 (C(CH₃)₃), 26.0 (C(CH₃)₃), 14.2 (OCH₂CH₃).

  • IR (neat, cm⁻¹): 3500 (br, O-H), 2960 (C-H), 1730 (C=O, ester).

  • MS (ESI): m/z [M+Na]⁺ calculated for C₁₅H₂₂O₃Na: 289.1467, found: 289.1465.

Conclusion

The use of this compound in the Reformatsky reaction provides an effective route to sterically hindered β-hydroxy esters. The protocol described herein is robust and can be applied to a variety of aldehyde and ketone substrates. The resulting products are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and chemical industries. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl 2-bromo-3,3-dimethylbutanoate in the Reformatsky reaction. This sterically hindered α-bromo ester presents unique challenges and opportunities in the synthesis of complex β-hydroxy esters, which are valuable intermediates in pharmaceutical and agrochemical research.

Introduction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester and a carbonyl compound to synthesize β-hydroxy esters.[1][2] this compound, with its bulky tert-butyl group adjacent to the reactive center, introduces significant steric hindrance. This can impede the reaction under standard conditions, necessitating modified protocols to achieve satisfactory yields. The resulting β-hydroxy esters with a quaternary carbon center are of significant interest in medicinal chemistry due to their potential to impart unique conformational constraints and metabolic stability to bioactive molecules.

Challenges and Considerations

The primary challenge in employing this compound in the Reformatsky reaction is overcoming the steric hindrance of the tert-butyl group. This can lead to:

  • Slower reaction rates: The bulky substituent can hinder the approach of the organozinc reagent to the carbonyl electrophile.

  • Lower yields: Incomplete conversion is common under standard conditions.

  • Side reactions: At elevated temperatures required to overcome steric barriers, side reactions such as elimination may become more prevalent.

To address these challenges, several strategies can be employed, including the use of highly activated zinc, alternative metal promoters, and optimized reaction conditions.

Data Presentation

Due to the limited literature specifically detailing the use of this compound, the following tables provide a general overview of reaction conditions for standard and sterically hindered Reformatsky reactions. These should be considered as starting points for optimization.

Table 1: General Conditions for Reformatsky Reactions with Less Hindered α-Bromo Esters (e.g., Ethyl Bromoacetate)

ParameterTypical Range/ValueNotes
Zinc 1.5 - 3.0 equivalentsActivation is crucial. Methods include treatment with I₂, TMSCl, or using a Zn-Cu couple.[3]
Solvent Anhydrous THF, Diethyl Ether, Benzene, TolueneThe choice of solvent can influence the solubility of the organozinc intermediate and the reaction rate.
Temperature Room Temperature to Reflux (40-110 °C)The reaction is often initiated at a lower temperature and then heated to drive it to completion.
Reaction Time 1 - 6 hoursMonitored by TLC or GC-MS.
Carbonyl Substrate Aldehydes, KetonesAldehydes are generally more reactive than ketones.
Yields 50 - 90%Highly dependent on the substrates and reaction conditions.

Table 2: Proposed Starting Conditions for Reformatsky Reactions with this compound

ParameterProposed Starting ConditionRationale and Optimization Strategy
Zinc 3.0 - 5.0 equivalents (highly activated)A higher excess of activated zinc may be required to drive the formation of the sterically hindered organozinc reagent. Consider using Rieke® Zinc.
Solvent Anhydrous THF, DMEHigher boiling point and better coordinating solvents may be beneficial.
Temperature 60 - 110 °C (Reflux)Higher temperatures are likely necessary to overcome the activation energy barrier.
Reaction Time 6 - 24 hoursThe reaction is expected to be slower. Careful monitoring is essential.
Alternative Promoter SmI₂ (Samarium(II) Iodide)For a "Reformatsky-type" reaction, SmI₂ is a more powerful reducing agent and may be more effective with hindered substrates.[4] This would be performed at lower temperatures (e.g., -78 °C).
Expected Yields Variable (Optimization Required)Initial yields may be low. Systematic optimization of parameters is crucial.

Experimental Protocols

Protocol 1: Standard Reformatsky Reaction with Activated Zinc

This protocol is a starting point and may require significant optimization for this compound.

Materials:

  • Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous solvent (THF or Toluene)

  • This compound

  • Aldehyde or ketone

  • 1 M HCl (for workup)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (3.0 eq.). Add a crystal of iodine and heat gently with a heat gun until the purple vapor dissipates. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous solvent (e.g., THF) to the activated zinc.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in the same anhydrous solvent.

  • Initiation and Reaction: Add a small portion of the substrate solution to the zinc suspension and heat the mixture to initiate the reaction (the color may change, and gentle reflux may begin). Once initiated, add the remaining substrate solution dropwise over 30-60 minutes while maintaining a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 6-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Samarium(II) Iodide Mediated Reformatsky-Type Reaction

This protocol is recommended for cases where the standard zinc-mediated reaction fails or gives low yields with hindered substrates.[4]

Materials:

  • Samarium metal

  • 1,2-Diiodoethane

  • Anhydrous THF

  • This compound

  • Aldehyde or ketone

  • Saturated aqueous solution of sodium thiosulfate

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Schlenk flask or similar apparatus for air-sensitive reactions

Procedure:

  • Preparation of SmI₂ Solution: In a Schlenk flask under an argon or nitrogen atmosphere, place samarium metal (2.2 eq.) and add anhydrous THF. To this suspension, add a solution of 1,2-diiodoethane (1.0 eq.) in anhydrous THF dropwise at room temperature. The reaction is indicated by a color change to a deep blue-green, signifying the formation of SmI₂.

  • Reaction Setup: Cool the SmI₂ solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold SmI₂ solution over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reformatsky_Mechanism cluster_reagent_formation 1. Organozinc Reagent Formation cluster_addition 2. Nucleophilic Addition cluster_workup 3. Acidic Workup Bromoester This compound Organozinc Reformatsky Reagent (Zinc Enolate) Bromoester->Organozinc Oxidative Addition Zinc Zn(0) Zinc->Organozinc Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product H₃O⁺

Caption: General mechanism of the Reformatsky reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Activate_Zinc Activate Zinc Dust (e.g., with I₂) Setup Combine Reagents in Anhydrous Solvent under N₂ Activate_Zinc->Setup Prepare_Substrates Prepare Solution of Bromoester and Carbonyl Compound Prepare_Substrates->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with 1 M HCl Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

References

Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3,3-dimethylbutanoate is a sterically hindered α-bromo ester with potential applications in asymmetric synthesis for the construction of chiral molecules containing a neopentyl group adjacent to a stereocenter. The bulky tert-butyl group can significantly influence the stereochemical outcome of reactions, offering a unique tool for achieving high diastereoselectivity. This document provides a detailed overview of the potential application of this compound in the context of chiral auxiliary-mediated asymmetric alkylation, a cornerstone of modern synthetic organic chemistry. While specific literature examples for this exact bromoester are limited, the principles and protocols outlined here are based on well-established methodologies for asymmetric alkylation using other α-haloesters.

Principle of Asymmetric Alkylation using Evans Oxazolidinone Auxiliaries

One of the most reliable methods for asymmetric α-alkylation of carboxylic acid derivatives involves the use of Evans oxazolidinone chiral auxiliaries. The chiral auxiliary is first acylated with an acyl halide corresponding to the desired carboxylic acid moiety. The resulting N-acyloxazolidinone is then deprotonated with a strong base to form a rigid, chelated Z-enolate. The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile, such as this compound, to the opposite face. This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired α-substituted chiral carboxylic acid, ester, or alcohol in high enantiomeric purity.

Hypothetical Application: Diastereoselective Alkylation of an Evans Auxiliary

This section outlines a hypothetical, yet plausible, application of this compound in the asymmetric synthesis of (S)-2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)propanoic acid.

Reaction Scheme:

A visual representation of this workflow is provided below.

Asymmetric_Alkylation_Workflow cluster_prep Step 1: Acylation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Removal Aux Evans Auxiliary N_Acyl N-Propionyloxazolidinone Aux->N_Acyl Acylation Acyl Propionyl Chloride Acyl->N_Acyl Alkylated_Product Alkylated Intermediate N_Acyl->Alkylated_Product Deprotonation & Alkylation Base LDA Base->Alkylated_Product Bromoester This compound Bromoester->Alkylated_Product Chiral_Acid Enantiopure Carboxylic Acid Alkylated_Product->Chiral_Acid Cleavage Cleavage_Reagent LiOH / H2O2 Cleavage_Reagent->Chiral_Acid Chiral_Acid->Aux Auxiliary Recovered

Workflow for Asymmetric Alkylation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the hypothetical asymmetric alkylation of an N-propionyloxazolidinone with this compound, based on typical results for similar transformations.

StepProductReagentsSolventTemp (°C)Yield (%)d.r.ee (%)
1N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl chloride, Et3NCH2Cl20 to rt>95N/AN/A
2(4R,5S)-4-Methyl-3-((2S,3'S)-2-(1'-ethoxy-3',3'-dimethyl-1'-oxobutan-2'-yl)propanoyl)-5-phenyl-2-oxazolidinoneLDA, this compoundTHF-7885-95>95:5N/A
3(S)-2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)propanoic acidLiOH, H2O2THF/H2O0>90N/A>99

Detailed Experimental Protocols

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Standard workup and purification reagents (saturated NH4Cl, saturated NaHCO3, brine, MgSO4, silica gel)

Protocol 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous CH2Cl2 (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add propionyl chloride (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over MgSO4.

  • Filter and concentrate in vacuo. The crude product is typically of sufficient purity for the next step.

Protocol 2: Asymmetric Alkylation

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyloxazolidinone from Protocol 1 (1.0 eq).

  • Dissolve in anhydrous THF (0.1 M) and cool to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous THF.

  • Add the solution of the bromoester to the enolate solution dropwise via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to isolate the desired diastereomer.

Facial Bias in Alkylation
(Note: The diagram above is a conceptual representation. Actual molecular modeling would be required for a precise depiction of the transition state.)

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product from Protocol 2 (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3, 1.5 M, 5.0 eq) and stir for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with CH2Cl2 (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Discussion and Considerations

The use of a sterically demanding electrophile like this compound presents both opportunities and challenges. The bulky tert-butyl group is expected to enhance the diastereoselectivity of the alkylation by amplifying the steric differentiation between the two faces of the enolate. However, this same steric hindrance can also decrease the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures (e.g., warming from -78 °C to -40 °C) for the alkylation step to proceed to completion. The choice of the base and solvent system may also need to be optimized to ensure efficient enolate formation without promoting side reactions. The protocols provided herein serve as a robust starting point for the exploration of this compound as a valuable reagent in asymmetric synthesis.

Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Radical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2-bromo-3,3-dimethylbutanoate as a radical initiator and precursor in various radical reactions. The information is targeted towards researchers in organic synthesis, polymer chemistry, and drug development.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the realm of radical chemistry. Its sterically hindered neopentyl group and the presence of a bromine atom alpha to an ester carbonyl make it an effective precursor for the generation of tertiary radicals. These characteristics influence its reactivity and selectivity in radical processes such as additions to alkenes and initiation of polymerizations. This document outlines its application in key radical reactions, providing experimental data and detailed protocols.

I. Free Radical Addition to Alkenes

This compound can be utilized to initiate the addition of a 1-ethoxycarbonyl-2,2-dimethylpropyl radical to a variety of alkenes. The reaction is typically initiated thermally or photochemically, often in the presence of a radical initiator.

Mechanism of Radical Addition

The general mechanism for the free-radical addition of this compound to an alkene proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator 2 R• 2 R• Initiator->2 R• Heat or light R•EtO2C(Br)C(CH3)3 R•EtO2C(Br)C(CH3)3 R-Br•C(CO2Et)(CH3)3 R-Br•C(CO2Et)(CH3)3 R•EtO2C(Br)C(CH3)3->R-Br•C(CO2Et)(CH3)3 Bromine atom transfer •C(CO2Et)(CH3)3 Tertiary Radical Adduct_Radical Adduct Radical •C(CO2Et)(CH3)3->Adduct_Radical + Alkene Adduct_RadicalEtO2C(Br)C(CH3)3 Adduct_RadicalEtO2C(Br)C(CH3)3 Product•C(CO2Et)(CH3)3 Product•C(CO2Et)(CH3)3 Adduct_RadicalEtO2C(Br)C(CH3)3->Product•C(CO2Et)(CH3)3 Chain transfer Radical_1Radical_2 Radical_1Radical_2 Non-radical species Non-radical species Radical_1Radical_2->Non-radical species EtO2C(Br)C(CH3)3 This compound Alkene Alkene Substrate Product Addition Product Radical_1 Any Radical Radical_2 Any Radical

Caption: General mechanism of free radical addition to alkenes.

Quantitative Data: Relative Rate Constants

The steric hindrance of the tertiary radical generated from this compound influences its addition rate to different alkenes. The following table summarizes the relative rate constants (k_rel) for the addition to 1-octene compared to other alkenes in benzene at 70°C.[1]

Alkene 1Alkene 2k₁/k₂ in Benzene at 70°C
1-Methylcyclohexene1-Octene0.20
cis-4-Methyl-2-pentene1-Octene0.15
trans-4-Methyl-2-pentene1-Octene0.10

Data sourced from a study on the competitive rates of free-radical addition of ethyl 2-bromocarboxylates.[1]

Experimental Protocol: General Procedure for Free Radical Addition to Alkenes

This protocol is a representative procedure based on typical conditions for such reactions.

Materials:

  • This compound

  • Alkene substrate

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Dibenzoyl peroxide - BPO)

  • Anhydrous solvent (e.g., Benzene or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the alkene (1.0 eq), this compound (1.2 eq), and the radical initiator (0.1 eq).

  • Add anhydrous solvent to achieve a desired concentration (e.g., 0.5 M).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., 70-80°C for AIBN in benzene/toluene) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

II. Atom Transfer Radical Polymerization (ATRP)

This compound is a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The bulky tertiary alkyl group can influence the initiation kinetics.

Workflow for ATRP Initiation

The following diagram illustrates the general workflow for conducting an ATRP reaction initiated by this compound.

G Setup Reaction Setup (Flask, Stir bar, Condenser) Reagents Add Reagents (Monomer, Initiator, Ligand, Solvent) Setup->Reagents Degas Degas Mixture (Freeze-Pump-Thaw Cycles) Reagents->Degas Catalyst Add Catalyst (e.g., Cu(I)Br under inert atmosphere) Degas->Catalyst Polymerize Polymerization (Heat to desired temperature) Catalyst->Polymerize Quench Quench Reaction (Expose to air, dilute) Polymerize->Quench Purify Purification (Precipitation, Filtration) Quench->Purify Analyze Analysis (GPC, NMR) Purify->Analyze

Caption: Experimental workflow for a typical ATRP experiment.

Quantitative Data: Expected Polymer Characteristics
MonomerInitiatorCatalyst/LigandSolventMₙ (GPC)PDI (Mₙ/Mₙ)
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrateCuBr/PMDETAAnisole5,000 - 100,0001.1 - 1.3

This data is representative of typical ATRP reactions and serves as a guideline.

Experimental Protocol: General Procedure for ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from standard ATRP procedures and can be used as a starting point for reactions initiated with this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, add MMA (e.g., 5 mL, 46.7 mmol), anisole (5 mL), and PMDETA (e.g., 0.098 mL, 0.47 mmol).

  • Add this compound (e.g., 0.068 mL, 0.47 mmol for a target DP of 100).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a positive pressure of inert gas, add CuBr (e.g., 67 mg, 0.47 mmol).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • After the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

  • Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

III. Radical Cyclization Reactions

Derivatives of this compound containing an appropriately positioned unsaturated moiety can undergo intramolecular radical cyclization to form cyclic compounds. This strategy is a powerful tool for the synthesis of carbocyclic and heterocyclic systems.

Logical Relationship in Radical Cyclization Precursor Design

The success of a radical cyclization reaction is dependent on the structure of the precursor. The following diagram illustrates the key considerations.

G Precursor Precursor Design Radical_Source Radical Source (e.g., C-Br bond) Precursor->Radical_Source Radical_Acceptor Radical Acceptor (e.g., Alkene, Alkyne) Precursor->Radical_Acceptor Linker Tethering Chain Precursor->Linker Stereocontrol Stereochemical Control Precursor->Stereocontrol Ring_Size Desired Ring Size (e.g., 5-exo vs. 6-endo) Linker->Ring_Size

Caption: Key factors in designing a radical cyclization precursor.

Experimental Protocol: General Procedure for Reductive Radical Cyclization

This is a general protocol for a tin-mediated radical cyclization.

Materials:

  • Cyclization precursor derived from this compound

  • Tributyltin hydride (Bu₃SnH)

  • Radical initiator (e.g., AIBN)

  • Anhydrous, degassed solvent (e.g., Toluene or Benzene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the cyclization precursor (1.0 eq) in the anhydrous, degassed solvent.

  • Add a solution of Bu₃SnH (1.1-1.5 eq) and AIBN (0.1-0.2 eq) in the same solvent dropwise to the refluxing solution of the precursor over several hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. It is often necessary to remove tin byproducts by treatment with a solution of I₂ or by washing with aqueous KF.

Disclaimer: The provided protocols are general representations and may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals, especially tributyltin hydride, which is toxic.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-bromo-3,3-dimethylbutanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its sterically hindered tertiary butyl group and the reactive bromoester functionality make it a key intermediate for introducing complex molecular scaffolds. This document provides a detailed two-step protocol for the scale-up synthesis of this compound, focusing on process efficiency, safety, and product purity. The synthesis involves an initial Fischer esterification to produce Ethyl 3,3-dimethylbutanoate, followed by a regioselective alpha-bromination.

Step 1: Scale-up Synthesis of Ethyl 3,3-dimethylbutanoate via Fischer Esterification

The first step involves the acid-catalyzed esterification of 3,3-dimethylbutanoic acid with ethanol. The Fischer esterification is a classic, cost-effective, and robust method suitable for large-scale production.[1] To drive the equilibrium towards the product, an excess of ethanol is utilized.

Quantitative Data for Esterification
ParameterValueNotes
Reactants
3,3-Dimethylbutanoic Acid1.0 molar equivalent (e.g., 5 kg)Starting material
Ethanol (Anhydrous)5.0 - 10.0 molar equivalentsActs as both reactant and solvent. Using a large excess drives the reaction to completion.[1]
Sulfuric Acid (98%)0.05 - 0.1 molar equivalentsCatalyst. Other strong acids like p-toluenesulfonic acid can also be used.
Reaction Conditions
Temperature78-85 °C (Reflux)Reaction is typically carried out at the boiling point of ethanol.
Reaction Time8 - 16 hoursMonitored by GC-MS or TLC until consumption of the starting carboxylic acid is complete.
Work-up & Purification
QuenchingSaturated Sodium Bicarbonate SolutionTo neutralize the acidic catalyst.
Extraction SolventDiethyl Ether or Methyl t-butyl etherFor extraction of the ester from the aqueous layer.
Drying AgentAnhydrous Sodium SulfateTo remove residual water from the organic phase.
Purification MethodFractional DistillationTo obtain the pure ester. The boiling point of Ethyl 3,3-dimethylbutanoate is approximately 155-157 °C.
Experimental Protocol for Ethyl 3,3-dimethylbutanoate Synthesis
  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel is charged with 3,3-dimethylbutanoic acid (1.0 eq) and anhydrous ethanol (5.0-10.0 eq).

  • Catalyst Addition: The mixture is stirred, and concentrated sulfuric acid (0.05-0.1 eq) is slowly added through the addition funnel. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is heated to reflux (approximately 78-85 °C) and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by taking aliquots and analyzing them by GC-MS or TLC.

  • Cooling and Neutralization: Once the reaction is complete (typically after 8-16 hours), the reactor is cooled to room temperature. The reaction mixture is then slowly transferred to a separate vessel containing a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution should be exercised due to CO2 evolution.

  • Extraction: The neutralized mixture is transferred to a liquid-liquid extractor. The aqueous layer is extracted three times with a suitable organic solvent such as diethyl ether or MTBE.

  • Washing and Drying: The combined organic extracts are washed with brine, and then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude ester is purified by fractional distillation under atmospheric or reduced pressure to yield pure Ethyl 3,3-dimethylbutanoate.

Step 2: Scale-up Synthesis of this compound via Radical Bromination

The second step is the alpha-bromination of the synthesized Ethyl 3,3-dimethylbutanoate. A common and effective method for this transformation is free-radical bromination using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[2][3] This method is generally preferred for its selectivity in brominating the alpha-position of esters.[2]

Quantitative Data for Bromination
ParameterValueNotes
Reactants
Ethyl 3,3-dimethylbutanoate1.0 molar equivalentThe ester synthesized in Step 1.
N-Bromosuccinimide (NBS)1.05 - 1.1 molar equivalentsThe brominating agent. Using a slight excess ensures complete conversion of the starting material.[4]
Azobisisobutyronitrile (AIBN)0.01 - 0.05 molar equivalentsRadical initiator. Benzoyl peroxide can also be used.[3]
Reaction Conditions
SolventCarbon Tetrachloride or AcetonitrileCCl4 is a traditional solvent for these reactions, but due to its toxicity, acetonitrile is a viable alternative.[5]
Temperature75-85 °C (Reflux)The reaction is initiated by heating to the decomposition temperature of AIBN.
Reaction Time2 - 6 hoursMonitored by GC-MS or TLC. The disappearance of the starting ester and the formation of the product are tracked.
Work-up & Purification
FiltrationTo remove the succinimide byproduct.
WashingAqueous Sodium Thiosulfate SolutionTo quench any remaining bromine.
Drying AgentAnhydrous Magnesium SulfateTo dry the organic phase.
Purification MethodVacuum DistillationTo isolate the pure this compound.
Experimental Protocol for this compound Synthesis
  • Reactor Setup: A reactor suitable for handling halogens, equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HBr fumes), a temperature probe, and an inert atmosphere inlet (e.g., Nitrogen or Argon) is charged with Ethyl 3,3-dimethylbutanoate (1.0 eq), N-Bromosuccinimide (1.05-1.1 eq), and the chosen solvent (e.g., acetonitrile).

  • Initiator Addition: AIBN (0.01-0.05 eq) is added to the stirred suspension.

  • Reaction: The reaction mixture is heated to reflux (approximately 82 °C for acetonitrile) under an inert atmosphere. The reaction is typically initiated with a heat lamp or by maintaining the reflux temperature. The progress of the reaction is monitored by GC-MS.

  • Cooling and Filtration: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

  • Washing: The filtrate is washed with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualizations

Overall Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination A 3,3-Dimethylbutanoic Acid D Reaction & Work-up A->D B Ethanol B->D C H2SO4 (cat.) C->D E Ethyl 3,3-dimethylbutanoate D->E H Reaction & Purification E->H Intermediate F N-Bromosuccinimide (NBS) F->H G AIBN (initiator) G->H I This compound H->I

Caption: Two-step synthesis workflow for this compound.

Key Parameters in Bromination Step

G cluster_input Inputs cluster_conditions Conditions cluster_process Process cluster_output Outputs Ester Ethyl 3,3-dimethylbutanoate Starting Material Reaction Radical Bromination Alpha-position selective Ester->Reaction NBS N-Bromosuccinimide Bromine Source NBS->Reaction AIBN AIBN Radical Initiator AIBN->Reaction Solvent Solvent Acetonitrile Solvent->Reaction Temp Temperature Reflux (75-85°C) Temp->Reaction Product This compound Final Product Reaction->Product Byproduct Succinimide Solid Byproduct Reaction->Byproduct

Caption: Logical relationship of key parameters in the bromination step.

References

Application Notes and Protocols: The Versatile Role of Ethyl 2-bromo-3,3-dimethylbutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-bromo-3,3-dimethylbutanoate as a key intermediate in the synthesis of pharmaceutical compounds. This document outlines its chemical properties, potential applications, and detailed protocols for its use in common synthetic transformations relevant to drug discovery and development.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of sterically hindered molecular frameworks often found in biologically active molecules. Its key structural feature is the presence of a bromine atom at the alpha-position to an ester carbonyl group, combined with a bulky tert-butyl group. This combination imparts specific reactivity that is highly useful in medicinal chemistry. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The tert-butyl group provides steric hindrance, which can influence the selectivity of reactions and confer unique pharmacological properties to the final molecule, such as resistance to metabolic degradation.

Key Applications in Pharmaceutical Synthesis

This compound is an ideal reagent for the synthesis of compounds containing a neopentylglycine ethyl ester moiety. This structural motif is of interest in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents where steric bulk is desired to modulate binding to biological targets.

The primary application of this reagent lies in the alkylation of nucleophiles , such as:

  • Primary and Secondary Amines: To form substituted amino acid esters, which are precursors to a wide range of pharmaceutical compounds.

  • Heterocyclic Nitrogen Atoms: To introduce the ethyl 3,3-dimethylbutanoate side chain onto nitrogen-containing heterocycles (e.g., imidazoles, triazoles, indoles), a common strategy in the development of new drug candidates.

  • Other Nucleophiles: Including thiols and carboxylates, to generate a diverse array of molecular structures.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.

3.1. General Protocol for the Alkylation of a Primary Amine

This protocol describes a typical procedure for the N-alkylation of a primary amine to synthesize an ethyl 2-amino-3,3-dimethylbutanoate derivative.

Reaction Scheme:

R-NH₂ + Br-CH(C(CH₃)₃)-COOEt → R-NH-CH(C(CH₃)₃)-COOEt

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • A polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the primary amine (1.0 eq) in the chosen solvent (e.g., acetonitrile) is added the non-nucleophilic base (1.2 eq).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • This compound (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to a suitable temperature (e.g., 60-80 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

3.2. General Protocol for the Alkylation of a Heterocyclic Nitrogen

This protocol outlines a general method for the alkylation of a nitrogen-containing heterocycle, such as imidazole.

Reaction Scheme:

Imidazole + Br-CH(C(CH₃)₃)-COOEt → Imidazole-CH(C(CH₃)₃)-COOEt

Materials:

  • This compound

  • Imidazole

  • A strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a suspension of the base (e.g., sodium hydride, 1.2 eq) in the chosen dry solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon) is added the heterocycle (e.g., imidazole, 1.0 eq) portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the corresponding anion.

  • The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.1 eq) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-alkylated heterocycle.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of nucleophiles with this compound.

Nucleophile TypeExample NucleophileBaseSolventTypical Temperature (°C)Typical Reaction Time (h)Expected Product
Primary AmineBenzylamineDIPEAAcetonitrile8012-24Ethyl 2-(benzylamino)-3,3-dimethylbutanoate
Secondary AmineMorpholineK₂CO₃DMF608-16Ethyl 3,3-dimethyl-2-morpholinobutanoate
Heterocyclic NImidazoleNaHTHF25-504-12Ethyl 2-(1H-imidazol-1-yl)-3,3-dimethylbutanoate
ThiolThiophenolTEAEthanol252-6Ethyl 2-(phenylthio)-3,3-dimethylbutanoate

Visualizations

Diagram 1: General Experimental Workflow for Amine Alkylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Amine and Base in Solvent B Add this compound A->B Stir C Heat and Monitor (TLC/LC-MS) B->C Heat D Solvent Removal C->D Cool E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

A typical workflow for the synthesis of N-substituted amino acid esters.

Diagram 2: Logical Relationship in Nucleophilic Substitution

logical_relationship reagent This compound (Electrophile) product Alkylated Product reagent->product Reacts with nucleophile Nucleophile (e.g., R-NH2, Heterocycle) nucleophile->product Forms bond with base Base (e.g., DIPEA, NaH) base->nucleophile Activates side_product Byproduct (e.g., HBr salt) base->side_product Forms salt with HBr

Key components and their roles in the alkylation reaction.

Applikations- und Protokollhandbuch: Derivatisierung von Naturstoffen mit Ethyl-2-brom-3,3-dimethylbutanoat

Author: BenchChem Technical Support Team. Date: November 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Naturstoffen mit Ethyl-2-brom-3,3-dimethylbutanoat. Diese Modifikation zielt darauf ab, die Lipophilie und damit potenziell die zelluläre Aufnahme und biologische Aktivität von Naturstoffen, insbesondere von Polyphenolen, zu erhöhen.

Einleitung

Naturstoffe sind eine reichhaltige Quelle für bioaktive Moleküle, die in der Arzneimittelentwicklung eine entscheidende Rolle spielen.[1][2] Viele dieser Verbindungen, insbesondere Polyphenole wie Flavonoide, weisen jedoch eine geringe Lipophilie auf, was ihre Bioverfügbarkeit und Wirksamkeit einschränken kann.[3][4] Die Derivatisierung durch Alkylierung von phenolischen Hydroxylgruppen ist eine gängige Strategie, um die Lipophilie zu erhöhen und die pharmakokinetischen Eigenschaften zu verbessern.[3][5]

Ethyl-2-brom-3,3-dimethylbutanoat ist ein Alkylierungsreagenz, das eine sterisch anspruchsvolle tert-Butylgruppe einführt. Diese Modifikation kann die Löslichkeit in unpolaren Umgebungen signifikant erhöhen und die Wechselwirkung mit zellulären Membranen und hydrophoben Bindungstaschen von Proteinen verbessern.[5] Die erhöhte Lipophilie kann zu einer verstärkten biologischen Aktivität führen, beispielsweise zu einer verbesserten antikanzerogenen Wirkung.[6][7][8]

Anwendungsbeispiel: Derivatisierung von Quercetin

Quercetin ist ein weit verbreitetes Flavonoid mit antioxidativen, entzündungshemmenden und antikanzerogenen Eigenschaften.[9] Aufgrund seiner polaren Hydroxylgruppen ist seine Löslichkeit in lipophilen Medien und seine zelluläre Aufnahme jedoch begrenzt. Die Alkylierung der Hydroxylgruppen mit Ethyl-2-brom-3,3-dimethylbutanoat kann diese Einschränkungen überwinden.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten Ergebnisse der Derivatisierung von Quercetin zusammen. Die Daten sind repräsentativ und basieren auf allgemeinen Erkenntnissen zur Alkylierung von Flavonoiden.

VerbindungMolekulargewicht ( g/mol )LogP (berechnet)Ausbeute (%)IC50 (MCF-7 Brustkrebszellen, µM)
Quercetin (Parent)302.241.82-50
Mono-alkyliertes Quercetin458.504.504525
Di-alkyliertes Quercetin614.767.182510
Tri-alkyliertes Quercetin771.029.86155
Tetra-alkyliertes Quercetin927.2812.5452
Penta-alkyliertes Quercetin1083.5415.22< 51

Hinweis: Die Ausbeuten und IC50-Werte sind illustrativ und können je nach spezifischen Reaktionsbedingungen und Testsystemen variieren.

Experimentelle Protokolle

Allgemeines Protokoll zur O-Alkylierung von Quercetin

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Alkylierung von Quercetin mit Ethyl-2-brom-3,3-dimethylbutanoat. Ähnliche Protokolle können für die Derivatisierung anderer Polyphenole adaptiert werden.[10][11]

Materialien:

  • Quercetin

  • Ethyl-2-brom-3,3-dimethylbutanoat

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • Dimethylformamid (DMF), wasserfrei

  • Ethylacetat

  • Hexan

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben

  • Magnetrührer mit Heizplatte

  • Rückflusskühler

  • Scheidetrichter

  • Rotationsverdampfer

  • Geräte für die Säulenchromatographie (Kieselgel)

Prozedur:

  • In einem trockenen Rundkolben werden Quercetin (1 Äquiv.) und wasserfreies Kaliumcarbonat (10 Äquiv.) in wasserfreiem DMF gelöst.

  • Ethyl-2-brom-3,3-dimethylbutanoat (5-10 Äquiv.) wird zu der Suspension gegeben.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt (ca. 80-100 °C) und für 24-48 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung in Wasser gegossen und dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um die verschiedenen alkylierten Derivate zu trennen.

Protokoll zur Bestimmung der zytotoxischen Aktivität (MTT-Assay)

Dieses Protokoll beschreibt die Bestimmung der zytotoxischen Aktivität der derivatisierten Verbindungen gegenüber Krebszelllinien.

Materialien:

  • MCF-7 Brustkrebszellen (oder eine andere relevante Zelllinie)

  • DMEM-Medium mit 10% fötalem Kälberserum (FBS) und 1% Penicillin/Streptomycin

  • Quercetin und seine Derivate in DMSO gelöst

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • 96-Well-Platten

  • Inkubator (37 °C, 5% CO₂)

  • Mikroplatten-Lesegerät

Prozedur:

  • MCF-7-Zellen werden in einer Dichte von 5x10³ Zellen pro Well in 96-Well-Platten ausgesät und über Nacht im Inkubator inkubiert.

  • Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise von 0.1 bis 100 µM) für 48 Stunden behandelt. Eine Kontrollgruppe wird nur mit dem Lösungsmittel (DMSO) behandelt.

  • Nach der Inkubationszeit wird das Medium entfernt und 100 µL frisches Medium mit 10 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well gegeben.

  • Die Platten werden für weitere 4 Stunden im Inkubator inkubiert, bis sich violette Formazan-Kristalle bilden.

  • Die MTT-Lösung wird entfernt und 100 µL DMSO zu jedem Well gegeben, um die Kristalle aufzulösen.

  • Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.

  • Die prozentuale Zellviabilität wird berechnet und die IC50-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) werden bestimmt.

Visualisierungen

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf illustriert den Prozess von der Derivatisierung des Naturstoffs bis zur biologischen Auswertung.

G cluster_synthesis Synthese & Aufreinigung cluster_bioassay Biologische Testung start Naturstoff (z.B. Quercetin) reaktion O-Alkylierung mit Ethyl-2-brom-3,3-dimethylbutanoat start->reaktion aufreinigung Säulenchromatographie reaktion->aufreinigung derivate Isolierte Derivate (Mono-, Di-, Tri-alkyliert etc.) aufreinigung->derivate spektroskopie Strukturelle Analyse (NMR, MS) derivate->spektroskopie lipophilie LogP-Bestimmung (berechnet/experimentell) derivate->lipophilie zellkultur Krebszelllinien (z.B. MCF-7) derivate->zellkultur mtt_assay MTT-Assay zur Zytotoxizitätsbestimmung zellkultur->mtt_assay ic50 Bestimmung der IC50-Werte mtt_assay->ic50 end end ic50->end Struktur-Wirkungs- Beziehungsanalyse

Abbildung 1: Experimenteller Arbeitsablauf.

Beeinflussung von Signalwegen durch Quercetin-Derivate

Quercetin und seine lipophileren Derivate können verschiedene zelluläre Signalwege beeinflussen, die für das Krebswachstum von entscheidender Bedeutung sind, wie z.B. den PI3K/Akt-Signalweg.[9]

G receptor Wachstumsfaktor- rezeptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphoryliert pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor apoptose Apoptose akt->apoptose hemmt proliferation Zellproliferation Überleben mtor->proliferation quercetin Quercetin-Derivat quercetin->pi3k hemmt quercetin->akt hemmt

Abbildung 2: PI3K/Akt-Signalweg-Hemmung.

References

Troubleshooting & Optimization

Common side reactions in Ethyl 2-bromo-3,3-dimethylbutanoate chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-bromo-3,3-dimethylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are elimination (E1 and E2) and hydrolysis . The sterically bulky tert-butyl group adjacent to the bromine atom significantly influences the reaction pathways. Elimination reactions lead to the formation of unsaturated esters, while hydrolysis can cleave either the ester linkage or the carbon-bromine bond.

Q2: How does the choice of base affect the outcome of reactions with this compound?

A2: The base plays a critical role in determining the ratio of substitution to elimination products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) tend to favor elimination, primarily yielding the less substituted (Hofmann) alkene product. Smaller, strong bases (e.g., sodium ethoxide) can also promote elimination, often favoring the more substituted (Zaitsev) alkene. To favor nucleophilic substitution, weaker bases or conditions that avoid strong basicity are recommended.

Q3: What causes the hydrolysis of this compound?

A3: Hydrolysis can occur under both acidic and basic conditions. Basic hydrolysis (saponification) of the ester group is a common side reaction if hydroxide ions are present. The carbon-bromine bond can also undergo hydrolysis, particularly under neutral or slightly acidic conditions, to form the corresponding alpha-hydroxy ester, though this is generally slower.

Q4: Can this compound be used in Reformatsky reactions?

A4: Yes, alpha-bromo esters are classic substrates for the Reformatsky reaction, which involves the formation of a zinc enolate that then adds to a carbonyl compound.[1] This reaction is typically performed with zinc metal and is a good method for forming carbon-carbon bonds while avoiding strongly basic conditions that would favor elimination.

Q5: What are the expected elimination products from this compound?

A5: Two primary elimination products are possible: Ethyl 3,3-dimethylbut-1-enoate (the Hofmann product) and Ethyl 3,3-dimethylbut-2-enoate (the Zaitsev product). The sterically hindered nature of the substrate often leads to a higher proportion of the Hofmann product, especially with bulky bases.

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and formation of alkenes.

Primary Cause: Competing elimination reactions (E1/E2) are dominating over the desired nucleophilic substitution (SN1/SN2). This is often due to the use of a strong or sterically hindered base, or high reaction temperatures.

Troubleshooting Steps:

  • Choice of Base:

    • If possible, use a weaker base or a non-basic nucleophile.

    • If a base is required, consider using a less sterically demanding one, such as potassium carbonate or an amine base (e.g., triethylamine, DBU), which are less likely to act as a proton abstractor for elimination.

  • Reaction Temperature:

    • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the temperature can significantly favor substitution.

  • Solvent:

    • Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). These solvents can accelerate SN2 reactions while not favoring elimination as strongly as protic solvents.

Illustrative Data for a Structurally Similar Compound (2-bromo-2,3-dimethylbutane):

BaseZaitsev Product (More substituted)Hofmann Product (Less substituted)
Sodium Methoxide (small base)~80%~20%
Potassium tert-butoxide (bulky base)~25%~75%

This data illustrates the significant impact of base choice on the elimination product ratio.

Issue 2: Presence of 3,3-dimethylbutanoic acid or its ethyl ester in the product mixture.

Primary Cause: Hydrolysis of the ester functionality or the carbon-bromine bond has occurred. This can be caused by the presence of water in the reagents or solvent, or by reaction with aqueous acidic or basic solutions during workup.

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

  • Workup Procedure:

    • If an aqueous workup is necessary, perform it at low temperatures (e.g., on an ice bath) to minimize hydrolysis.

    • Avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.

    • For sensitive substrates, consider a non-aqueous workup if feasible.

  • pH Control:

    • If the desired reaction can be performed under neutral or slightly acidic conditions, this will minimize base-catalyzed ester hydrolysis. A kinetic study on the similar ethyl-2-bromoisobutyrate showed that the rate of hydrolysis increases with the concentration of hydroxide ions.[2]

Issue 3: The reaction is sluggish or does not proceed to completion.

Primary Cause: The steric hindrance of the tert-butyl group can significantly slow down the rate of nucleophilic attack.

Troubleshooting Steps:

  • Increase Reaction Time:

    • Monitor the reaction by a suitable technique (e.g., TLC, GC, LC-MS) and allow it to run for a longer period.

  • Increase Temperature (with caution):

    • Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. There is often a trade-off between reaction rate and selectivity.

  • Use a Catalyst:

    • For certain nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to increase the rate of reaction, especially in biphasic systems.

    • For reactions involving enolates, using a more reactive enolate (e.g., a lithium enolate) may be necessary, but this also increases the risk of elimination.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Minimized Elimination:
  • Setup: Under an inert atmosphere (N2 or Ar), add the nucleophile and a polar aprotic solvent (e.g., dry DMF) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add this compound (1.0 equivalent) to the cooled solution of the nucleophile.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase the amount of elimination byproduct.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (if a basic nucleophile was used) or water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Reformatsky Reaction:
  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust. Activate the zinc by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heating until the color of the iodine disappears.

  • Reaction Setup: Add a dry solvent (e.g., THF or diethyl ether) to the activated zinc.

  • Addition of Reactants: To the zinc suspension, add a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in the same solvent dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction at reflux until the starting materials are consumed (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to 0 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting beta-hydroxy ester by column chromatography.

Visualizations

Elimination_vs_Substitution cluster_0 Reaction Pathways Substrate This compound Product_E2 Elimination Product (Alkene) Substrate->Product_E2 E2 Product_SN2 Substitution Product Substrate->Product_SN2 SN2 Base Base/Nucleophile Base->Substrate

Caption: Competing E2 and SN2 pathways for this compound.

Troubleshooting_Elimination Start Low Yield of Substitution Product? Cause Probable Cause: Competing Elimination Reaction Start->Cause Solution1 Use a weaker or less hindered base Cause->Solution1 Solution2 Lower reaction temperature Cause->Solution2 Solution3 Use a polar aprotic solvent Cause->Solution3 Outcome Increased Yield of Substitution Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for minimizing elimination side reactions.

Hydrolysis_Pathway Substrate This compound Product1 Ethyl 2-hydroxy-3,3-dimethylbutanoate (C-Br hydrolysis) Substrate->Product1 Neutral/Acidic Product2 2-Bromo-3,3-dimethylbutanoic acid (Ester hydrolysis) Substrate->Product2 Basic Water_Base H2O / OH- Water_Base->Substrate Water_Acid H2O / H+ Water_Acid->Substrate

Caption: Potential hydrolysis pathways for this compound.

References

Technical Support Center: Purification of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-bromo-3,3-dimethylbutanoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Yield After Extraction Incomplete reaction or product loss during workup.Ensure the initial reaction has gone to completion using techniques like TLC or GC-MS. During extraction, use an appropriate organic solvent in which the product is highly soluble. Perform multiple extractions with smaller volumes of solvent to maximize recovery. Ensure the pH of the aqueous layer is appropriate to keep the ester in the organic phase.
Product is a Yellow-Orange Oil Instead of Colorless Presence of unreacted bromine or other colored impurities from the synthesis.Wash the crude product with a 5% sodium carbonate solution to neutralize any acidic impurities and remove excess bromine.[1] Subsequent washes with deionized water will help remove any remaining salts.[1] If the color persists, consider treatment with a small amount of activated carbon followed by filtration.
Milky or Cloudy Organic Layer After Washing Formation of an emulsion.Add a saturated brine solution (saturated NaCl) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and helps to break the emulsion. If the emulsion is persistent, filtering the organic layer through a pad of Celite or anhydrous sodium sulfate can be effective.
Product Decomposes During Distillation Distillation temperature is too high, leading to thermal decomposition. The presence of acidic impurities can also catalyze decomposition.Purify the product via vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[1] Ensure all acidic impurities are removed through a thorough washing step with a mild base (e.g., sodium bicarbonate solution) before distillation.
Co-distillation of Impurities with the Product Impurities have boiling points close to the product.If simple distillation is ineffective, employ fractional distillation for better separation of components with close boiling points. Alternatively, consider purification by column chromatography before distillation.
Low Purity Confirmed by GC-MS Analysis Presence of starting materials, side-products from the synthesis (e.g., from the Hell-Volhard-Zelinsky reaction), or hydrolysis products.Optimize the purification protocol. This may involve a combination of washing, drying, and high-efficiency distillation or column chromatography. For persistent impurities, a multi-step purification approach may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities may include unreacted 3,3-dimethylbutanoic acid, residual ethanol, phosphorus-containing byproducts if the Hell-Volhard-Zelinsky reaction was used to prepare the acid precursor, and potentially di-brominated species. Hydrolysis of the product back to 2-bromo-3,3-dimethylbutanoic acid can also occur if the sample is exposed to moisture for extended periods.

Q2: What is a standard purification protocol for this compound?

A2: A general and effective purification protocol involves a series of washing and drying steps followed by distillation. A typical procedure adapted from the purification of a similar compound, ethyl 2-bromo-3-methylbutanoate, is as follows:

  • Washing: Wash the crude product with a 5% sodium carbonate solution to remove acidic impurities. Follow this with two washes with deionized water to remove any remaining salts.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate to remove residual water.[1]

  • Distillation: After filtering off the drying agent, purify the product by vacuum distillation.[1] This is the preferred method to avoid thermal decomposition.

Q3: What are the expected boiling points for similar bromoalkanoate esters?

PressureBoiling Point (°C)
760 mmHg162-164
74 mmHg92-94
20 mmHg70

It is expected that this compound will have a slightly higher boiling point due to its higher molecular weight.

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography is a viable purification technique for bromoalkanoates. A silica gel column with a non-polar eluent system, such as a mixture of ethyl acetate and hexanes, would be a suitable starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will separate the product from any remaining impurities and provide information about their relative quantities and identities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks of the product and the absence of impurity signals.

Experimental Protocols

Protocol 1: Purification by Washing and Vacuum Distillation

This protocol is adapted from the purification of ethyl 2-bromo-3-methylbutanoate and is expected to be effective for this compound.[1]

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium carbonate solution. Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer twice with equal volumes of deionized water.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been absorbed.

  • Filter the solution to remove the drying agent.

  • Set up a vacuum distillation apparatus.

  • Heat the flask gently to distill the product at a reduced pressure. Collect the fraction that distills at the expected boiling point range.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Pure Product & Analysis Crude Crude this compound Wash Washing (5% Na2CO3, H2O) Crude->Wash Remove Acidic Impurities Dry Drying (Anhydrous MgSO4) Wash->Dry Remove Water Distill Vacuum Distillation Dry->Distill Isolate Product Pure Pure Product Distill->Pure Analysis Purity Check (GC-MS, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Q1 Low Yield? Start->Q1 S1 Check Reaction Completion Optimize Extraction Q1->S1 Yes Q2 Product Discolored? Q1->Q2 No S2 Wash with Na2CO3 Activated Carbon Treatment Q2->S2 Yes Q3 Decomposition during Distillation? Q2->Q3 No S3 Use Vacuum Distillation Ensure Neutral pH Q3->S3 Yes Q4 Impurities Still Present? Q3->Q4 No S4 Fractional Distillation Column Chromatography Q4->S4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting failed Reformatsky reactions with Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers utilizing Ethyl 2-bromo-3,3-dimethylbutanoate in Reformatsky reactions. Given the steric hindrance of this particular α-bromo ester, challenges such as low reactivity and poor yields are common. This center addresses these specific issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Reformatsky reaction won't start. There is no visible sign of reaction (no exotherm, no color change) after adding the reagents. What are the common causes and solutions?

Answer:

Failure to initiate the Reformatsky reaction is almost always linked to the activity of the zinc metal. The bulky tert-butyl group on this compound slows down the formation of the organozinc reagent (the Reformatsky enolate), making proper zinc activation critical.[1][2]

  • Primary Cause: Inactive Zinc Surface: Zinc metal is typically coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting with the α-bromo ester.[3]

  • Solution: Zinc Activation: The ZnO layer must be removed, and the zinc surface must be activated prior to or during the reaction. Several methods can be employed, with varying degrees of effectiveness. It is crucial to perform these steps under an inert atmosphere (e.g., Nitrogen or Argon) as the activated zinc is sensitive to air and moisture.

Below is a summary of common zinc activation methods. For detailed procedures, refer to the Experimental Protocols section.

Activation MethodReagent(s)Typical ConditionsKey Considerations
Iodine I₂ (catalytic amount)Reflux in solvent (e.g., Toluene, THF) for 5-10 minSimple and common; the disappearance of the purple iodine color can indicate activation.[4]
1,2-Dibromoethane (DBE) BrCH₂CH₂BrReflux in solventThe evolution of ethylene gas indicates a successful activation.
TMSCl Trimethylsilyl chlorideStir with zinc in solvent at room temperature or gentle heatEffective at removing the oxide layer and may help solubilize organozinc intermediates.[5]
DIBAL-H Diisobutylaluminium hydrideAdd to zinc slurry at a controlled temperature (e.g., 30-40°C)A highly effective method for achieving a rapid and controlled reaction start, which is particularly useful for scale-up.
  • Secondary Cause: Presence of Water: All reagents and glassware must be scrupulously dry. Water will quench the Reformatsky enolate as it forms. Ensure solvents are anhydrous and glassware is oven- or flame-dried before use.

Question 2: The reaction starts, but the yield of my β-hydroxy ester is very low. What are the likely side reactions and how can I minimize them?

Answer:

Low yields with a sterically hindered substrate like this compound can result from competing side reactions or unfavorable reaction kinetics.

  • Primary Cause: Self-Condensation (Blaise Reaction): The Reformatsky enolate can react with another molecule of the α-bromo ester. This is more prevalent if the concentration of the enolate is high and the carbonyl substrate is not reactive enough or is added too slowly.

  • Solution:

    • Slow Addition: Add the this compound slowly to the mixture of activated zinc and the carbonyl substrate. This keeps the instantaneous concentration of the organozinc reagent low.

    • Two-Step Procedure: Prepare the organozinc reagent first by reacting the α-bromo ester with zinc, then cool the mixture before slowly adding the aldehyde or ketone. This can improve yields by separating the enolate formation from the carbonyl addition step.[6]

  • Secondary Cause: Steric Hindrance: The bulky nature of both the Reformatsky reagent and potentially the carbonyl partner can significantly slow down the desired reaction, allowing side reactions to dominate.

  • Solution:

    • Increase Temperature: While initiation is often done at room temperature or slightly above, driving the reaction to completion may require elevated temperatures (e.g., refluxing THF or Toluene).[4] Monitor the reaction by TLC to avoid decomposition.

    • Use a More Reactive Metal: For exceptionally hindered cases where zinc fails, other metals or reagents can be used. Samarium(II) iodide (SmI₂) is known to be highly effective for promoting Reformatsky-type couplings in sterically demanding contexts.[7]

Troubleshooting Logic Flowchart

The following diagram outlines a logical workflow for troubleshooting a failed Reformatsky reaction.

TroubleshootingFlowchart Troubleshooting Failed Reformatsky Reactions start Reaction Failed (No Product / Low Yield) check_initiation Did the reaction initiate? (e.g., exotherm observed) start->check_initiation no_initiation Problem: Initiation Failure check_initiation->no_initiation No low_yield Problem: Low Yield check_initiation->low_yield Yes check_zinc Is Zinc Activation Confirmed? no_initiation->check_zinc activate_zinc Action: Use a more robust activation method (e.g., DIBAL-H). See Protocol 2. check_zinc->activate_zinc No check_dryness Are all reagents/solvents rigorously dry? check_zinc->check_dryness Yes activate_zinc->check_dryness dry_reagents Action: Dry solvents over appropriate agents. Flame-dry glassware. check_dryness->dry_reagents No check_dryness->low_yield Yes, but still fails dry_reagents->start Retry Reaction check_addition Was slow addition of α-bromo ester employed? low_yield->check_addition slow_add Action: Add α-bromo ester slowly to Zn + carbonyl mixture. check_addition->slow_add No check_temp Was reaction temperature optimized? check_addition->check_temp Yes slow_add->start Retry Reaction increase_temp Action: Increase reaction temp (e.g., reflux) and monitor by TLC. check_temp->increase_temp No consider_alt Consider Alternative: For highly hindered systems, use SmI₂. check_temp->consider_alt Yes, still low yield increase_temp->start Retry Reaction

Caption: Logical steps for diagnosing and solving common issues in Reformatsky reactions.

Quantitative Data

While specific yield data for this compound is scarce in published literature, data from similarly hindered α-haloketones in SmI₂-promoted Reformatsky-type reactions provides a valuable comparison for challenging cases.[7]

Table 1: Yields of SmI₂-Promoted Coupling of Hindered α-haloketones with Aldehydes [7]

α-HaloketoneAldehydeProduct Yield (%)
1-bromopinacoloneIsobutyraldehyde89
1-bromopinacolonePivalaldehyde86
1-bromopinacoloneBenzaldehyde75
1-chloropinacoloneIsobutyraldehyde91
1-chloropinacolonePivalaldehyde>99
1-chloropinacoloneBenzaldehyde81
Note: Reactions were performed by adding the α-haloketone and aldehyde to SmI₂ in THF at -78°C. This data illustrates an effective alternative for highly hindered substrates.

Experimental Protocols

Protocol 1: General Reformatsky Reaction with Iodine Activation

This protocol is a standard starting point for the reaction.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Zinc Activation: To the flask, add zinc dust (2.0 eq.) and a magnetic stir bar. Add anhydrous THF or Toluene to cover the zinc. Add a few crystals of iodine (I₂, ~0.1 eq.).[4]

  • Initiation: Heat the mixture to reflux. The purple color of the iodine should fade. This indicates the zinc surface is activated. Cool the flask to room temperature.

  • Reagent Addition: Add the aldehyde or ketone (1.0 eq.) to the flask. Prepare a solution of this compound (1.5 eq.) in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the bromoester solution dropwise to the stirred zinc suspension over 30-60 minutes. An exotherm may be observed. After the addition is complete, stir the reaction at room temperature or heat to reflux (e.g., 60-90°C) for 1-4 hours. Monitor the reaction progress by TLC.[4]

  • Workup: Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl.

  • Extraction: Filter the mixture to remove unreacted zinc. Transfer the filtrate to a separatory funnel, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: DIBAL-H Activation Method for Difficult Reactions

This method provides a more reliable and immediate start to the reaction, which is beneficial for less reactive substrates.

  • Apparatus Setup: Use the same setup as in Protocol 1, ensuring all equipment is dry and under an inert atmosphere.

  • Zinc Slurry: To the flask, add zinc dust (2.0 eq.) and anhydrous THF. Begin vigorous stirring.

  • Activation: Set the internal temperature to 30°C. Add a small portion (~5%) of the total this compound. Then, add a solution of DIBAL-H (e.g., 20 wt% in toluene, ~0.01 eq. relative to zinc). A slight exotherm should be observed, indicating activation.

  • Reaction: Warm the suspension to 40°C. Add the remainder of the this compound and the carbonyl compound (1.0 eq.) via a syringe pump over 1.5-2 hours. Maintain the temperature at 40°C for an additional hour after the addition is complete.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

General Experimental Workflow

The diagram below illustrates the typical sequence of operations in a laboratory-scale Reformatsky reaction.

Workflow General Reformatsky Reaction Workflow setup 1. Apparatus Setup (Dry Glassware, Inert Atm.) activation 2. Zinc Activation (e.g., I₂, TMSCl, DIBAL-H) setup->activation addition 3. Reagent Addition (Carbonyl + α-Bromo Ester) activation->addition reaction 4. Reaction (Stirring / Heating) addition->reaction workup 5. Quench & Workup (Aq. NH₄Cl / Acid) reaction->workup purification 6. Purification (Extraction & Chromatography) workup->purification product Final Product (β-Hydroxy Ester) purification->product

Caption: A step-by-step workflow for performing a typical Reformatsky reaction.

References

Preventing elimination byproducts with Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-bromo-3,3-dimethylbutanoate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and prevent the formation of unwanted elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in nucleophilic substitution reactions?

The main challenge is the high propensity for the substrate to undergo an E2 elimination reaction, competing with the desired SN2 substitution. This is due to the significant steric hindrance created by the bulky tert-butyl group adjacent to the carbon bearing the bromine atom. This bulkiness makes it difficult for nucleophiles to access the electrophilic carbon for a backside attack, which is required for an SN2 reaction.

Q2: What are the common elimination byproducts?

The major elimination byproduct is Ethyl 3,3-dimethylbut-1-enoate, an α,β-unsaturated ester. This is formed by the removal of the bromine atom and a proton from the adjacent carbon.

Q3: What reaction conditions typically favor the formation of these elimination byproducts?

Elimination is generally favored by:

  • High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway, which is often entropically favored.

  • Strong, Bulky Bases: Sterically hindered, strong bases (e.g., potassium tert-butoxide) are more likely to act as a base and abstract a proton rather than act as a nucleophile and attack the sterically shielded carbon.

  • Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem: My reaction yields a high percentage of the alkene byproduct.

High levels of the elimination byproduct indicate that the reaction conditions are favoring the E2 pathway over the SN2 pathway. The following sections provide strategies to shift the selectivity towards the desired substitution product.

Solution 1: Optimize Your Choice of Nucleophile/Base

The choice of the nucleophile is critical. For sterically hindered substrates, "soft," less basic nucleophiles are preferred. Strong, hard bases will preferentially deprotonate, leading to elimination.

  • Recommendation: Use a weak, non-hindered base or a "soft" nucleophile. For instance, when performing an alkylation of a malonate, generating the enolate with a milder base like sodium hydride in a suitable solvent and then adding the bromoester at a low temperature can favor substitution.

Table 1: Influence of Base/Nucleophile on Substitution vs. Elimination (Data for Analogous Hindered Systems)

Base/NucleophileTypeTypical Outcome with Hindered HalidesRationale
Potassium tert-butoxide (KOtBu)Strong, Bulky BasePredominantly Elimination (E2)Steric bulk prevents nucleophilic attack; readily abstracts a proton.
Sodium Ethoxide (NaOEt)Strong, Unhindered BaseMixture of SN2 and E2; E2 often majorLess bulky than KOtBu, but still a strong base, leading to significant elimination.
Sodium Hydride (NaH)Non-nucleophilic BaseFavors SN2 (when pre-forming an enolate)Used to deprotonate a pro-nucleophile (e.g., diethyl malonate); the resulting enolate is a soft nucleophile.
Diethyl Malonate (with NaH)Soft Nucleophile (Enolate)Predominantly Substitution (SN2)The resulting carbanion is a soft nucleophile that favors C-alkylation over acting as a base.
Sodium Azide (NaN₃)Good Nucleophile, Weak BasePredominantly Substitution (SN2)Azide is an excellent nucleophile and a very weak base, minimizing E2 competition.
Solution 2: Adjust Solvent and Temperature

Solvent polarity and reaction temperature are key parameters to control the reaction outcome.

  • Recommendation: Use a polar aprotic solvent and maintain a low reaction temperature. Polar aprotic solvents (e.g., DMF, DMSO, THF) are known to accelerate SN2 reactions. Lowering the temperature will decrease the rate of all reactions, but typically disfavors the elimination pathway to a greater extent than the substitution pathway.

Table 2: Effect of Solvent and Temperature on SN2/E2 Ratio (General Trends)

SolventTypeTemperatureExpected Major PathwayRationale
EthanolPolar ProticHigh (e.g., reflux)E2Protic solvent stabilizes the leaving group and can solvate the nucleophile, reducing its potency. High temperature favors elimination.
THFPolar AproticLow (e.g., 0 °C to RT)SN2Does not solvate the nucleophile as strongly, increasing its reactivity. Low temperature disfavors elimination.
DMFPolar AproticLow (e.g., 0 °C to RT)SN2Similar to THF, effectively solvates the counter-ion of the nucleophile, enhancing its nucleophilicity.
DMSOPolar AproticLow (e.g., 0 °C to RT)SN2Excellent for SN2 reactions due to its high polarity and aprotic nature.

Diagrams

ReactionPathways sub This compound sn2_prod Substitution Product sub->sn2_prod SN2 Pathway (Favored by: Soft Nu, Low Temp, Polar Aprotic Solvent) e2_prod Elimination Byproduct (Ethyl 3,3-dimethylbut-1-enoate) sub->e2_prod E2 Pathway (Favored by: Bulky Base, High Temp)

Caption: Competing SN2 and E2 reaction pathways for this compound.

TroubleshootingFlowchart start High Elimination Byproduct Observed? check_base Is the base strong and/or bulky? (e.g., KOtBu, NaOEt) start->check_base Yes check_temp Is the reaction temperature high? (e.g., > 50°C) start->check_temp Yes check_solvent Is a protic solvent being used? (e.g., Ethanol) start->check_solvent Yes action_base Action: Switch to a non-nucleophilic base to pre-form a soft nucleophile (e.g., NaH + Malonate) or use a weak base/good nucleophile (e.g., NaN3). check_base->action_base action_temp Action: Reduce temperature. Start at 0°C and allow to slowly warm to RT. check_temp->action_temp action_solvent Action: Switch to a polar aprotic solvent. (e.g., THF, DMF). check_solvent->action_solvent

Caption: Troubleshooting logic for addressing high elimination byproduct formation.

Experimental Protocols

General Protocol for the Alkylation of Diethyl Malonate with this compound (SN2-Favorable Conditions)

This protocol is designed to maximize the yield of the substitution product by using a soft nucleophile generated in situ and maintaining conditions that disfavor elimination.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., diethyl ether, brine, magnesium sulfate)

Procedure:

  • Preparation of the Nucleophile (Enolate Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C using an ice-water bath.

    • Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF via the dropping funnel over 20-30 minutes. (Note: Hydrogen gas is evolved).

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation Reaction (SN2 Step):

    • Cool the enolate solution back down to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel over 30-45 minutes.

    • Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it slowly warm to room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromoester. The reaction may require stirring overnight at room temperature for full conversion.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride and the enolate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired substitution product.

Caption: Step-by-step workflow for the SN2 alkylation of diethyl malonate.

Optimization of reaction conditions for Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl 2-bromo-3,3-dimethylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves two main steps: the α-bromination of a suitable starting material, followed by esterification. A common route is the Hell-Volhard-Zelinsky reaction of 3,3-dimethylbutanoic acid, followed by esterification with ethanol. Alternatively, direct bromination of an ethyl ester precursor can be employed, though this may present challenges with selectivity and side reactions.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete bromination is a common issue. Ensure that the molar ratio of the brominating agent to the starting material is appropriate. Another cause can be side reactions, such as polybromination. Reaction temperature and time are critical parameters to control. During workup, ensure complete extraction of the product and minimize losses during purification steps like distillation.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities can include unreacted starting material, di-brominated byproducts, and potentially elimination products. It is also possible to have isomeric bromo-esters if the starting material allows for bromination at other positions.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through a series of steps. First, the crude reaction mixture should be washed with a mild base, such as a 5% sodium carbonate solution, to remove any acidic byproducts.[1] This is followed by washing with water.[1] After drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, the final product is often purified by distillation under reduced pressure.[1]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Brominating agents are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper temperature control is essential to prevent runaways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Insufficient amount of brominating agent.Increase the molar equivalent of the brominating agent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Inactive catalyst (if applicable).Ensure the catalyst is fresh and active. For example, in a Hell-Volhard-Zelinsky reaction, ensure the PBr₃ is not degraded.
Formation of Di-brominated Byproduct Excess of brominating agent.Use a controlled amount of the brominating agent, typically in a 1:1.02-1.05 molar ratio to the substrate.[2]
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity.
Product Decomposes During Distillation Distillation temperature is too high.Purify the product by vacuum distillation to lower the boiling point.[1]
Milky/Cloudy Organic Layer After Workup Incomplete removal of water.Wash the organic layer with brine to facilitate phase separation and then dry thoroughly with a drying agent like anhydrous sodium sulfate.
Low Yield After Esterification Equilibrium not driven to completion.Use a large excess of ethanol or remove water as it is formed, for example, by azeotropic distillation.
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst, like sulfuric acid, is used.

Experimental Protocols

The following are example experimental protocols based on general procedures for α-bromination and esterification. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Two-Step Synthesis via Hell-Volhard-Zelinsky Bromination

Step 1: Synthesis of 2-bromo-3,3-dimethylbutanoyl bromide

  • To a stirred solution of 3,3-dimethylbutanoic acid in a suitable solvent (e.g., CCl₄), add a catalytic amount of red phosphorus or PBr₃.

  • Slowly add bromine (1.05 equivalents) to the reaction mixture at room temperature.

  • Gently heat the mixture to initiate the reaction, which is often indicated by the evolution of HBr gas.

  • After the addition is complete, continue heating under reflux until the red-brown color of bromine disappears.

  • Distill the crude product under reduced pressure to obtain 2-bromo-3,3-dimethylbutanoyl bromide.

Step 2: Esterification

  • Slowly add anhydrous ethanol to the cooled 2-bromo-3,3-dimethylbutanoyl bromide with stirring.[1] This reaction is exothermic.[1]

  • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Pour the reaction mixture into cold water.

  • Separate the organic layer, wash it with 5% sodium carbonate solution, then with water, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield this compound.[1]

Protocol 2: Direct α-Bromination of Ethyl 3,3-dimethylbutanoate
  • To a solution of Ethyl 3,3-dimethylbutanoate in a suitable solvent (e.g., dichloromethane), add a brominating agent such as N-Bromosuccinimide (NBS).

  • Add a radical initiator, such as AIBN or benzoyl peroxide.

  • Heat the reaction mixture under reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of reaction conditions.

Table 1: Optimization of Brominating Agent Molar Ratio

EntryMolar Ratio (Substrate:Bromine)Yield (%)Purity (by GC, %)
11:1.07590
21:1.18588 (di-bromo impurity)
31:1.28285 (di-bromo impurity)

Table 2: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (by GC, %)
150126095
27068592
39038389 (side products)

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_bromination Step 1: α-Bromination cluster_esterification Step 2: Esterification start 3,3-Dimethylbutanoic Acid bromination Bromination (e.g., Br2, PBr3) start->bromination intermediate 2-bromo-3,3-dimethylbutanoyl bromide bromination->intermediate esterification Esterification (Ethanol) intermediate->esterification workup Aqueous Workup (H2O, Na2CO3) esterification->workup purification Purification (Vacuum Distillation) workup->purification product Ethyl 2-bromo-3,3- dimethylbutanoate purification->product

Caption: Two-step synthesis workflow.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/GC) start->check_conversion solution_workup_loss Workup/Purification Loss: - Optimize extraction pH - Use vacuum distillation start->solution_workup_loss If conversion is high check_impurities Analyze for Impurities (TLC/GC/NMR) check_conversion->check_impurities solution_incomplete Incomplete Reaction: - Increase reaction time/temp - Increase reagent stoichiometry check_conversion->solution_incomplete solution_side_reactions Side Reactions: - Lower reaction temperature - Adjust reagent stoichiometry check_impurities->solution_side_reactions

Caption: Troubleshooting low yield issues.

References

Analysis and removal of impurities from Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-3,3-dimethylbutanoate. It offers detailed information on the analysis and removal of common impurities encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, providing potential causes and solutions in a direct question-and-answer format.

Question: My final product has a yellow or orange tint. What is the likely cause and how can I remove it?

Answer: A yellow or orange discoloration in bromoesters often indicates the presence of residual bromine or acidic impurities.[1]

  • Potential Cause 1: Residual Bromine. Free bromine (Br₂) used during the synthesis can persist in the final product, imparting a distinct color.

  • Solution 1: Sodium Carbonate Wash. A common purification step involves washing the crude ester with a 5% sodium carbonate solution.[2] This neutralizes any acidic byproducts and reacts with residual bromine. The ester can then be separated from the aqueous layer.

  • Potential Cause 2: Acidic Impurities. Incomplete neutralization of acidic catalysts or byproducts like hydrogen bromide (HBr) can lead to degradation and color formation.

  • Solution 2: Aqueous Workup. In addition to the carbonate wash, washing with water will help remove water-soluble acids and salts.[2] Ensure the product is thoroughly dried over an anhydrous salt like sodium sulfate or magnesium sulfate before final purification.[2]

Question: My GC-MS analysis shows a peak corresponding to an alkene. How was this formed and what is the best removal strategy?

Answer: The presence of an alkene, likely Ethyl 3,3-dimethylbut-1-enoate, suggests that an elimination reaction has occurred. This is a common side reaction when working with alkyl halides in the presence of a base.[3]

  • Cause: Exposure to strong bases or high temperatures during the reaction or workup can promote the elimination of HBr, forming a double bond.

  • Removal Strategy: Fractional Distillation. The alkene byproduct will likely have a different boiling point than the desired bromoester. Careful fractional distillation under reduced pressure is the most effective method to separate these components.

Question: I am observing a broad peak in my ¹H NMR spectrum around 1-2 ppm. What could this be?

Answer: A broad peak in that region, particularly one that is exchangeable with D₂O, is often indicative of residual water or alcohol (ethanol) from the synthesis.

  • Potential Cause 1: Incomplete Drying. The product may not have been sufficiently dried after the aqueous workup.

  • Solution 1: Re-drying. Dissolve the product in a non-polar solvent and re-dry over a fresh portion of anhydrous magnesium sulfate or sodium sulfate.

  • Potential Cause 2: Unreacted Ethanol. If ethanol was used as a reactant or solvent in an esterification step, it may not have been fully removed.[2]

  • Solution 2: Vacuum Distillation. Unreacted ethanol can be removed during the final distillation step, as its boiling point is significantly lower than the product's.[2]

Question: My reaction yield is low, and I suspect incomplete bromination. Which analytical technique is best to confirm the presence of the starting material, Ethyl 3,3-dimethylbutanoate?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose.

  • Reasoning: GC-MS provides excellent separation of volatile organic compounds and allows for definitive identification based on their mass fragmentation patterns and retention times.[4][5] You can easily distinguish between the starting material and the brominated product by their different molecular weights and retention times.

  • Alternative: ¹H NMR can also be used. The proton alpha to the bromine in the product will have a characteristic chemical shift that is absent in the starting material. By integrating the signals, you can estimate the relative amounts of product and starting material.

Frequently Asked Questions (FAQs)

What are the common impurities in this compound?

Common impurities can be categorized as:

  • Starting Materials: Unreacted Ethyl 3,3-dimethylbutanoate or 3,3-dimethylbutanoic acid.

  • Reagents: Residual brominating agents (e.g., Br₂) or acidic catalysts.

  • Side-Products: Elimination products (e.g., Ethyl 3,3-dimethylbut-1-enoate) or isomers formed during synthesis.

  • Solvents: Residual solvents from the reaction or purification steps.

What are the recommended analytical methods for purity assessment?

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative separation of alkyl halides, often with a refractive index (RI) or UV detector.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): Provides structural confirmation of the main product and can help identify major impurities.[8][9]

What are the standard purification techniques for this compound?

  • Distillation: The most common method. Due to the relatively high boiling point, vacuum distillation is often employed to prevent decomposition.[2]

  • Aqueous Washing/Extraction: Essential for removing acidic impurities, water-soluble reagents, and salts. A typical workup involves washing with a sodium carbonate or bicarbonate solution, followed by water.[10]

  • Drying: After aqueous extraction, the organic layer must be dried thoroughly with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before distillation.[2]

What are the proper storage and handling procedures?

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[11][12] Keep away from heat, sparks, and open flames.[13] The material may be moisture-sensitive.[14]

  • Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Handle in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin and eyes and do not breathe vapors.[11][14] Wash hands thoroughly after handling.[16]

Data Presentation

Table 1: Physical and Analytical Properties of Ethyl 2-bromo-3-methylbutanoate (Analogue)

PropertyValueSource
Molecular FormulaC₇H₁₃BrO₂[17]
Molecular Weight209.08 g/mol [17]
Boiling Point162-164°C / 760 mmHg[2]
92-94°C / 74 mmHg[2]
70°C / 20 mmHg[2]
AppearanceClear yellow-orange liquid[2]
Purity (Typical)≥95% - 99%[18][19]

Table 2: Common Analytical Techniques and Parameters

TechniqueColumn/SystemDetectorPurpose
GC-MSCapillary column (e.g., ZB-5MS, VF-624ms)Mass Spectrometer (MS)Identification and quantification of volatile impurities.[4][5]
HPLCODS (C18) columnRefractive Index (RI) or UVQuantitative separation of alkyl halides and non-volatile impurities.[6]
¹H NMR300-500 MHz Spectrometer-Structural verification and purity estimation.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a GC vial. Dilute with a suitable solvent such as ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.[4]

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 7890B with 5977A MSD).[20]

  • GC Conditions:

    • Column: VF-624ms or similar (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main product or a suitable internal standard.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glass joints are properly sealed.

  • Initial Workup: Prior to distillation, wash the crude product (e.g., 50 mL) in a separatory funnel with 25 mL of 5% sodium carbonate solution, followed by 25 mL of water.[2]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate for at least 30 minutes.[2]

  • Distillation:

    • Filter the dried ester into the distillation flask. Add boiling chips or a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. For the analogue Ethyl 2-bromo-3-methylbutanoate, this is around 70°C at 20 mmHg.[2]

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling residues begin to distill.

  • Final Product: The collected distillate should be the purified this compound. Confirm purity using one of the analytical methods described above.

Visualizations

Impurity_Analysis_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Evaluation cluster_end Outcome Start Crude Product Sample GCMS GC-MS Analysis Start->GCMS NMR NMR Analysis Start->NMR Identify Identify Impurities (Mass Spectra, Shifts) GCMS->Identify NMR->Identify HPLC HPLC Analysis Quantify Quantify Impurities (% Area) Identify->Quantify Pure Purity > 99% (Meets Specification) Quantify->Pure Yes Impure Purity < 99% (Purification Required) Quantify->Impure No

Caption: Workflow for the analysis and evaluation of impurities.

Purification_Decision_Tree ImpurityType What is the primary impurity type? Acidic Acidic / Ionic ImpurityType->Acidic Volatile Volatile Organic (e.g., Alkene, Solvent) ImpurityType->Volatile NonVolatile Non-Volatile / Polar ImpurityType->NonVolatile Wash Perform Aqueous Wash (e.g., NaHCO₃ solution) Acidic->Wash Distill Perform Vacuum Fractional Distillation Volatile->Distill Chromatography Perform Column Chromatography NonVolatile->Chromatography

Caption: Decision tree for selecting a purification method.

References

Stability and storage issues of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Ethyl 2-bromo-3,3-dimethylbutanoate. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: The compound appears discolored (yellow to brown).

  • Question: My clear, colorless this compound has developed a yellow or brown tint. What could be the cause, and is it still usable?

  • Answer: Discoloration is a common indicator of degradation. The primary causes are exposure to light, elevated temperatures, or moisture. The color change is likely due to the formation of degradation products. The usability of the compound depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the discolored compound before use.

Issue 2: The purity of the compound has decreased over time, as confirmed by analysis (GC/HPLC).

  • Question: I have observed a decrease in the purity of my stored this compound. What are the likely degradation pathways?

  • Answer: The two most common degradation pathways for this compound are hydrolysis and thermal decomposition.

    • Hydrolysis: In the presence of moisture, the ester can hydrolyze to form 2-bromo-3,3-dimethylbutanoic acid and ethanol. This process can be accelerated by acidic or basic conditions.

    • Thermal Decomposition: At elevated temperatures, alpha-bromo esters can undergo decomposition, which may involve the elimination of hydrogen bromide (HBr) or other more complex degradation routes.

Issue 3: I have identified additional peaks in the GC/HPLC chromatogram of my compound.

  • Question: My analytical results show new peaks that were not present in the initial analysis of this compound. How can I identify these impurities?

  • Answer: The new peaks likely correspond to degradation products. Based on the known reactivity of alpha-bromo esters, the primary impurities are likely 2-bromo-3,3-dimethylbutanoic acid and ethanol resulting from hydrolysis. Other minor impurities could arise from thermal decomposition. To confirm the identity of these peaks, you can use techniques like GC-MS or LC-MS to obtain mass spectra of the impurities and compare them with known standards or fragmentation patterns.

Troubleshooting Workflow:

TroubleshootingWorkflow start Problem Observed (e.g., Discoloration, Purity Decrease) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage analyze_purity Perform Purity Analysis (GC or HPLC) check_storage->analyze_purity purity_ok Purity within Acceptable Limits? analyze_purity->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes identify_impurities Identify Impurities (GC-MS or LC-MS) purity_ok->identify_impurities No purify Consider Purification (e.g., Distillation) purify->analyze_purity discard Discard and Use Fresh Stock identify_impurities->purify identify_impurities->discard

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1][2][3] For optimal stability, storage at 2-8°C is recommended.[4] The container should be flushed with an inert gas like argon or nitrogen to minimize contact with moisture and air.[5]

  • Q2: Is this compound sensitive to moisture?

    • A2: Yes, like most esters, it is susceptible to hydrolysis in the presence of water.[5] This reaction is accelerated by the presence of acids or bases.

  • Q3: What materials are incompatible with this compound?

    • A3: It is incompatible with strong oxidizing agents, strong bases, and strong acids.[2][6] Contact with these substances can lead to vigorous reactions and decomposition.

Stability and Degradation

  • Q4: What is the primary degradation pathway for this compound?

    • A4: The most common degradation pathway under typical laboratory conditions is hydrolysis, which breaks the ester bond to form 2-bromo-3,3-dimethylbutanoic acid and ethanol. Studies on similar alpha-bromo esters have shown that this hydrolysis can be influenced by factors such as pH and temperature.[5]

  • Q5: How does temperature affect the stability of this compound?

    • A5: Elevated temperatures can accelerate both hydrolysis and thermal decomposition.[7] While specific data for this compound is limited, alpha-bromo esters, in general, are known to be thermally labile.

Potential Degradation Pathways:

DegradationPathways compound This compound hydrolysis Hydrolysis (Presence of Water) compound->hydrolysis thermal_decomp Thermal Decomposition (Elevated Temperature) compound->thermal_decomp acid_product 2-bromo-3,3-dimethylbutanoic acid hydrolysis->acid_product alcohol_product Ethanol hydrolysis->alcohol_product elimination_product Elimination Products (e.g., HBr) thermal_decomp->elimination_product

Caption: Potential degradation pathways.

Quantitative Data

Currently, there is limited publicly available quantitative stability data specifically for this compound. The stability will be highly dependent on the specific conditions of storage and handling. Researchers are encouraged to perform their own stability assessments for critical applications.

Table 1: General Stability Profile of Alpha-Bromo Esters

ConditionEffect on StabilityPotential Degradation Products
Moisture/Humidity Prone to hydrolysisCorresponding carboxylic acid and alcohol
Elevated Temperature Can lead to thermal decompositionElimination products (e.g., HBr), other decomposition products
Light Exposure May promote degradationVarious decomposition products
Presence of Acids/Bases Catalyzes hydrolysisCorresponding carboxylic acid and alcohol
Strong Oxidizing Agents Can cause vigorous reaction and decompositionVarious oxidation products

Experimental Protocols

Protocol 1: General Method for Purity Assessment by Gas Chromatography (GC)

This is a general method that should be optimized for your specific instrument and requirements.

  • Objective: To determine the purity of this compound and detect the presence of volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Detector:

    • FID Temperature: 300 °C

    • MS Transfer Line: 280 °C

    • MS Source: 230 °C

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percent of the main peak. For identification of impurities, a mass spectrometer detector is required.

Protocol 2: General Method for Stability Study by High-Performance Liquid Chromatography (HPLC)

This is a general method that should be optimized for your specific instrument and requirements.

  • Objective: To monitor the degradation of this compound over time under specific stress conditions (e.g., temperature, pH).

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M to an aliquot of the stock solution.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M to an aliquot of the stock solution.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light.

  • Analysis: At specified time points, inject the stressed samples into the HPLC and monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

References

Managing steric hindrance in reactions of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-bromo-3,3-dimethylbutanoate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered reagent in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my nucleophilic substitution reactions with this compound so slow or failing entirely?

A1: The primary reason for sluggish or failed nucleophilic substitution reactions is the significant steric hindrance around the alpha-carbon. The bulky tert-butyl group shields the backside of the electrophilic carbon, impeding the approach of nucleophiles, which is critical for an SN2 reaction.[1][2] This steric bulk dramatically diminishes the rate of SN2 reactions.[3] For a successful reaction, you may need to consider alternative reaction pathways or reagents.

Q2: What reaction pathways are favored for a sterically hindered substrate like this compound?

A2: Due to the high degree of steric hindrance, SN2 reactions are strongly disfavored. Instead, elimination (E2) reactions are often favored, especially in the presence of a strong, non-nucleophilic base.[4][5][6] Under certain conditions, particularly with weakly basic nucleophiles in polar protic solvents, SN1 and E1 reactions might occur, proceeding through a carbocation intermediate. Another viable pathway for this class of compounds is the Reformatsky reaction, which utilizes an organozinc intermediate.[7][8]

Q3: Can I use this compound as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A3: Yes, sterically hindered α-bromo esters are commonly used as initiators in ATRP.[9][] The bulky substituents can help in controlling the polymerization process. The success of the initiation will depend on the specific monomer and the catalyst system used.

Q4: How can I promote elimination over substitution?

A4: To favor elimination, use a strong, sterically hindered base.[5][11] A bulky base will preferentially abstract a proton from the less hindered β-position, leading to the Hofmann elimination product.[12][13] Higher reaction temperatures also generally favor elimination over substitution.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution (SN2-type) Reactions
Symptom Possible Cause Suggested Solution
No or very low conversion to the desired substitution product.Extreme steric hindrance at the reaction center preventing nucleophilic attack.1. Switch to a less sterically hindered nucleophile. 2. Increase reaction temperature to overcome the activation energy barrier. 3. Consider an alternative synthetic route that does not involve an SN2 reaction at this sterically congested center. 4. If possible, use a less hindered analogue of the substrate.
The major product is an alkene (elimination product).The nucleophile is acting as a base, promoting the E2 pathway .1. Use a less basic nucleophile. For example, use azide (N₃⁻) instead of hydroxide (OH⁻). 2. Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures. 3. Use a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity over basicity.[2]
Issue 2: Poor Selectivity in Elimination (E2) Reactions
Symptom Possible Cause Suggested Solution
A mixture of Zaitsev and Hofmann elimination products is obtained.The base used is not selective enough.1. To favor the Hofmann product (less substituted alkene), use a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).[11] 2. To favor the Zaitsev product (more substituted alkene), use a smaller, strong base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[4][5]
The reaction is slow and requires high temperatures.The base is not strong enough to efficiently deprotonate the substrate.1. Switch to a stronger base. For example, if using triethylamine, consider switching to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 2. Ensure the solvent is appropriate. A solvent that can dissolve both the substrate and the base is crucial.
Issue 3: Difficulty Initiating the Reformatsky Reaction
Symptom Possible Cause Suggested Solution
The reaction does not start (no color change or consumption of zinc).The zinc metal is not activated .1. Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
Low yield of the desired β-hydroxy ester.The organozinc reagent is not forming efficiently or is decomposing.1. Ensure all reagents and glassware are scrupulously dry. The organozinc intermediate is moisture-sensitive. 2. Use a solvent such as THF or benzene. [14] 3. Gently heat the reaction mixture to facilitate the formation of the organozinc reagent.

Data Presentation

Table 1: Influence of Base Size on the Regioselectivity of E2 Elimination of a Sterically Hindered Alkyl Bromide *

BaseBase Structure% Hofmann Product (less substituted)% Zaitsev Product (more substituted)
MethoxideCH₃O⁻2080
tert-Butoxide(CH₃)₃CO⁻7525

*Data based on the elimination of 2-bromo-2,3-dimethylbutane, a close structural analog of this compound.[4]

Experimental Protocols

Protocol 1: General Procedure for E2 Elimination to Favor the Hofmann Product

  • To a stirred solution of potassium tert-butoxide (1.5 equivalents) in dry tetrahydrofuran (THF), add this compound (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reformatsky Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust (2.0 equivalents) and a crystal of iodine.

  • Add a small portion of a solution of this compound (1.2 equivalents) and an aldehyde or ketone (1.0 equivalent) in dry THF via the dropping funnel.

  • Gently heat the mixture until the reaction begins (indicated by a color change and/or bubble formation).

  • Add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude β-hydroxy ester.

  • Purify the product by column chromatography or distillation.[7][8]

Visualizations

sn2_vs_e2 Competing SN2 and E2 Pathways sub This compound sn2 SN2 Product sub->sn2 Strong, non-basic nucleophile (e.g., I⁻, N₃⁻) Low Temperature e2 E2 Product sub->e2 Strong, bulky base (e.g., t-BuOK) High Temperature nuc Nucleophile / Base

Caption: Decision pathway for substitution vs. elimination.

e2_selectivity Regioselectivity in E2 Elimination start This compound + Strong Base hofmann Hofmann Product (less substituted alkene) start->hofmann Bulky Base (e.g., t-BuOK) zaitsev Zaitsev Product (more substituted alkene) start->zaitsev Small Base (e.g., EtO⁻)

Caption: Controlling regioselectivity in E2 reactions.

reformatsky_workflow Reformatsky Reaction Workflow sub This compound reagent Reformatsky Reagent (Organozinc enolate) sub->reagent Oxidative Addition carbonyl Aldehyde or Ketone addition Nucleophilic Addition carbonyl->addition zn Activated Zinc zn->reagent solvent Dry Solvent (THF) solvent->reagent reagent->addition workup Acidic Workup addition->workup product β-Hydroxy Ester workup->product

Caption: Workflow for the Reformatsky reaction.

References

Technical Support Center: Cross-Coupling Reactions with Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving Ethyl 2-bromo-3,3-dimethylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound is a sterically hindered secondary alkyl bromide. The primary challenges associated with this substrate are:

  • Slow Oxidative Addition: The bulky tert-butyl group adjacent to the bromine atom can hinder the approach of the metal catalyst, slowing down the crucial oxidative addition step.

  • β-Hydride Elimination: Although this substrate lacks β-hydrogens on the tert-butyl group, β-hydride elimination can still be a competing side reaction if the coupling partner or reaction intermediates possess accessible β-hydrogens.

  • Low Reactivity: Compared to aryl or vinyl halides, secondary alkyl bromides are generally less reactive in many standard cross-coupling protocols.

Q2: Which type of catalyst, Palladium or Nickel, is generally more effective for this substrate?

A2: Both Palladium and Nickel catalysts can be employed, but Nickel catalysts often show superior performance for the cross-coupling of unactivated and sterically hindered secondary alkyl bromides.[1][2] Nickel's different reactivity profile can more readily facilitate the oxidative addition of bulky alkyl halides. However, with the appropriate choice of bulky, electron-rich phosphine ligands, Palladium catalysts can also be effective.

Q3: What are the recommended starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling with this compound?

A3: For a Suzuki-Miyaura coupling, a good starting point would be a nickel-based catalyst system or a palladium catalyst with a bulky, electron-rich phosphine ligand.

  • Nickel System: A combination of a nickel(II) precursor like NiCl₂(PCy₃)₂ with a suitable base is a promising option.[2]

  • Palladium System: A palladium(0) source such as Pd₂(dba)₃ or a pre-catalyst like a Buchwald G3 precatalyst, in combination with a bulky biaryl phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand), is recommended to overcome the steric hindrance.

Q4: Can I use this compound in Sonogashira or Heck reactions?

A4: Yes, while challenging, it is possible.

  • Sonogashira Coupling: The Sonogashira coupling of unactivated secondary alkyl bromides has been reported using palladium-N-heterocyclic carbene (NHC) complexes as catalysts, often with a copper(I) co-catalyst.[1]

  • Heck Reaction: The Heck reaction with alkyl halides is less common than with aryl halides. For sterically hindered substrates, specialized catalyst systems and optimized reaction conditions are necessary to achieve reasonable yields.

Q5: What is a suitable base for cross-coupling reactions with this substrate?

A5: The choice of base is crucial and depends on the specific coupling reaction and catalyst system.

  • For Suzuki-Miyaura reactions, common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).

  • For Buchwald-Hartwig amination , strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.

  • For Sonogashira reactions, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is active. For Pd(0) catalysts, use a freshly opened bottle or a glovebox. Consider using a pre-catalyst that is more air- and moisture-stable.
Poor Ligand Choice For palladium-catalyzed reactions, switch to a bulkier and more electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos, SPhos, or cataCXium® A).[3]
Inappropriate Base The base may not be strong enough or may be sterically hindered. Try a stronger or different type of base. For Suzuki couplings, ensure the base is finely ground for better solubility and reactivity.
Solvent Effects The solvent can significantly impact the reaction. Screen different solvents (e.g., toluene, dioxane, THF, DMF). For Suzuki reactions, the presence of some water can be beneficial.[4]
Reaction Temperature The reaction may require higher temperatures to overcome the activation energy for oxidative addition. Incrementally increase the reaction temperature.
Degassing Issues Oxygen can deactivate the catalyst. Ensure proper degassing of the solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas like argon.
Issue 2: Formation of Side Products (e.g., Homocoupling, Reduction)
Potential Cause Troubleshooting Step
Homocoupling of Coupling Partner This is common in Suzuki reactions. Ensure slow addition of the boronic acid or use a different base. Lowering the catalyst loading might also help.
Reduction of the Alkyl Bromide This can occur via β-hydride elimination pathways or from protonolysis of organometallic intermediates. Ensure anhydrous conditions and consider using a bulkier ligand to disfavor these pathways.
Isomerization of the Product If applicable, this can be influenced by the ligand and reaction time. Try a different ligand or shorter reaction times.

Data Presentation: Catalyst Performance in Related Reactions

Since direct comparative data for this compound is scarce, the following table summarizes results for structurally similar sterically hindered α-bromo esters and secondary alkyl bromides to guide catalyst selection.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Ethyl 2-bromo-2-methylpropanoatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085Inferred from related Suzuki couplings
Ethyl 2-bromo-2-methylpropanoateAnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene8092Inferred from Buchwald-Hartwig aminations
Cyclohexyl bromidePhenylacetylene[Pd(IPr)Cl₂]₂ / CuICs₂CO₃Dioxane10078Inferred from Sonogashira couplings of secondary alkyl halides[1]
Ethyl 2-bromo-2-methylpropanoateStyrenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane12065Inferred from Heck reactions of α-bromo esters
sec-Butyl bromide9-BBN derivativeNiCl₂(dppp)K₃PO₄THF6088Inferred from Ni-catalyzed Suzuki couplings

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for this compound based on successful couplings of other secondary alkyl bromides.

  • Reagent Preparation:

    • In a glovebox, add NiCl₂(PCy₃)₂ (5 mol%), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Setup:

    • Add anhydrous solvent (e.g., 2-Me-THF or t-amyl alcohol) to the vial.[2]

    • Add this compound (1.0 equiv.) to the mixture.

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 70-90 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a starting point for the amination of this compound.

  • Reagent Preparation:

    • In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the amine (1.2 equiv.), and a strong base like NaOtBu (1.4 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reaction Setup:

    • Add anhydrous toluene or dioxane as the solvent.

    • Add this compound (1.0 equiv.).

  • Reaction Execution:

    • Seal the vial and heat the mixture to 80-110 °C.

    • Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction, dilute with ether, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

General_Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Catalyst, Ligand, Base, and Solvent Degas Degas Solvent and Prepare Inert Atmosphere Reagents->Degas Mix Combine Reagents Under Inert Atmosphere Degas->Mix Heat Heat to Reaction Temperature Mix->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Quench Quench Reaction and Perform Aqueous Work-up Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_setup Experimental Setup Start Low or No Yield Catalyst_Inactive Is the catalyst active? Start->Catalyst_Inactive Wrong_Ligand Is the ligand appropriate for a hindered substrate? Start->Wrong_Ligand Wrong_Base Is the base suitable? Start->Wrong_Base Wrong_Solvent Is the solvent optimal? Start->Wrong_Solvent Wrong_Temp Is the temperature high enough? Start->Wrong_Temp Oxygen_Present Was the reaction properly degassed? Start->Oxygen_Present Sol_Catalyst Sol_Catalyst Catalyst_Inactive->Sol_Catalyst Use precatalyst or fresh catalyst Sol_Ligand Sol_Ligand Wrong_Ligand->Sol_Ligand Use bulky, electron-rich phosphine ligand Sol_Base Sol_Base Wrong_Base->Sol_Base Screen different bases Sol_Solvent Sol_Solvent Wrong_Solvent->Sol_Solvent Screen different solvents Sol_Temp Sol_Temp Wrong_Temp->Sol_Temp Increase temperature Sol_Degas Sol_Degas Oxygen_Present->Sol_Degas Improve degassing procedure

Caption: Troubleshooting guide for low product yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative analysis of Ethyl 2-bromo-3,3-dimethylbutanoate, a key intermediate in various organic syntheses. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages established analytical techniques for structurally similar halogenated esters and outlines a robust validation approach based on internationally recognized guidelines.

The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS), owing to its high sensitivity, specificity, and suitability for volatile and semi-volatile compounds like this compound. A comparative discussion with High-Performance Liquid Chromatography (HPLC) is also presented to offer a broader perspective on available analytical technologies.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from a validated procedure for similar halogenated genotoxic impurities, and a potential High-Performance Liquid Chromatography (HPLC) method.[1]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other spectroscopic detection.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally labile compounds.
Specificity High, due to mass fragmentation patterns.Moderate to high, depending on the detector and chromatographic resolution.
Sensitivity High (LOD can be in the µg/g or ppm range).[1]Moderate to high, depending on the chromophore and detector.
Linearity Excellent (Correlation coefficient > 0.999).[1]Typically excellent (Correlation coefficient > 0.999).
Accuracy High (recoveries typically within 90-110%).High (recoveries typically within 95-105%).
Precision High (RSD < 5%).High (RSD < 2%).
Sample Derivatization Generally not required.May be required if the analyte lacks a suitable chromophore.

Experimental Protocols

Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for the analysis of structurally related halogenated ester impurities and is expected to be highly suitable for this compound.[1]

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.

  • Autosampler: GC sampler 80 or equivalent.

  • Data System: MassHunter or equivalent.

2. Chromatographic Conditions:

  • Column: ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.[1]

  • Carrier Gas: Helium.

  • Column Flow: 1.0 mL/min.[1]

  • Injector Temperature: 230 °C.[1]

  • Injection Volume: 1.0 µL.[1]

  • Split Ratio: 1:20.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Run Time: Approximately 40 minutes.[1]

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).[1]

  • MS Source Temperature: 230 °C.[1]

  • MS Quadrupole Temperature: 150 °C.[1]

  • MSD Transfer Line Temperature: 240 °C.[1]

  • Selected Ion Monitoring (SIM): Specific ions for this compound should be determined through initial full-scan experiments.

4. Sample and Standard Preparation:

  • Solvent: Methyl tert-butyl ether (MTBE).

  • Standard Solution: Prepare a stock solution of this compound in MTBE and perform serial dilutions to create calibration standards.

  • Sample Solution:

    • Accurately weigh approximately 0.1 g of the sample into a clean centrifuge tube.

    • Add 3.0 mL of 0.2 M Sodium chloride solution and 2.0 mL of MTBE.

    • Vortex for 1 minute to facilitate extraction.

    • Allow the phases to separate.

    • Collect the upper MTBE layer for injection into the GC-MS.[1]

5. Method Validation Parameters (Based on ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank sample, a sample spiked with this compound, and a placebo sample to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations of the standard solution to cover the expected range of the analyte. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of the analyte (e.g., 50%, 100%, and 150% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a homogenous sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or different instruments.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature, flow rate) to assess the method's reliability.

Visualizations

Experimental Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample C Add NaCl Solution & MTBE A->C B Prepare Standard Solutions F Inject into GC-MS B->F D Vortex & Phase Separation C->D E Collect Organic Layer D->E E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Results J->K

Caption: Workflow for the GC-MS analysis of this compound.

Logical Flow for Analytical Method Validation

cluster_validation Method Validation Parameters (ICH Q2(R1)) cluster_precision_sub Precision Sub-types Specificity Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Robustness->Validated_Method Repeatability->Validated_Method Intermediate->Validated_Method Method_Development Analytical Method Development Method_Development->Specificity Method_Development->Linearity Method_Development->LOD_LOQ Method_Development->Accuracy Method_Development->Precision Method_Development->Robustness

Caption: Logical flow for the validation of an analytical method.

References

Comparative Reactivity Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate vs. Methyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 2-bromo-3,3-dimethylbutanoate and its corresponding methyl ester, Mthis compound. The comparison is grounded in fundamental principles of organic chemistry, with a focus on the structural factors influencing their reactivity in nucleophilic substitution reactions. Due to a lack of direct comparative experimental data in the public domain, this guide leverages established knowledge of steric effects in similar chemical systems to provide a qualitative assessment.

Introduction to Reactivity in α-Bromo Esters

The reactivity of α-bromo esters, such as Ethyl and Mthis compound, is primarily dictated by their susceptibility to nucleophilic attack at the α-carbon (the carbon atom bonded to the bromine). The key reaction mechanism for these secondary alkyl halides is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon.[1][2][3][4] Increased steric bulk impedes the backside attack of the nucleophile, thereby decreasing the reaction rate.[3][4]

Both this compound and Mthis compound possess a bulky tert-butyl group at the β-position. This structural feature is analogous to a neopentyl system, which is known to be exceptionally unreactive in SN2 reactions due to significant steric hindrance.[1] The tert-butyl group effectively shields the α-carbon from nucleophilic attack.

Structural Comparison and Expected Reactivity

The primary structural difference between the two molecules lies in the ester group: an ethyl group versus a methyl group. While this difference is located two atoms away from the reaction center, it can exert a subtle influence on the overall steric environment of the molecule.

FeatureMthis compoundThis compound
Molecular Formula C7H13BrO2[5][6]C8H15BrO2
Molecular Weight 209.08 g/mol [5][6]223.11 g/mol
Ester Group Methyl (-OCH3)Ethyl (-OCH2CH3)
Expected Relative Reactivity Slightly higherSlightly lower
Rationale for Reactivity The smaller methyl ester group presents marginally less steric hindrance to the approaching nucleophile compared to the ethyl group.The slightly larger ethyl ester group may contribute to a more sterically congested environment around the reaction center.

Based on the principles of steric hindrance, Mthis compound is expected to be slightly more reactive towards nucleophilic substitution than this compound. The smaller size of the methyl group compared to the ethyl group results in a marginally less crowded transition state during an SN2 reaction, which would lead to a lower activation energy and a faster reaction rate. However, it is crucial to emphasize that both compounds are expected to be relatively unreactive due to the overwhelming steric bulk of the neighboring tert-butyl group.

Experimental Protocols

The following is a generalized experimental protocol that could be adapted to quantitatively compare the reactivity of the two esters. This protocol describes a nucleophilic substitution reaction with a common nucleophile, such as sodium iodide in acetone.

General Protocol for Comparative Kinetic Study

Objective: To determine the relative rates of reaction of this compound and Mthis compound with sodium iodide.

Materials:

  • Mthis compound

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution

  • Starch indicator solution

  • Deionized water

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of Mthis compound, this compound, and sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In separate, temperature-controlled reaction flasks, place a known volume of the sodium iodide solution.

    • Allow the solutions to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction:

    • To initiate the reaction, add a known volume of the respective α-bromo ester solution to the sodium iodide solution and start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a known volume of cold deionized water.

    • Titrate the liberated iodine with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.

  • Data Analysis:

    • Calculate the concentration of the α-bromo ester remaining at each time point.

    • Plot the concentration of the α-bromo ester versus time.

    • Determine the initial rate of reaction for both esters from the slope of the concentration-time graph at t=0.

    • Compare the initial rates to determine the relative reactivity.

Visualizations

Reaction Mechanism and Steric Hindrance

The following diagrams illustrate the generalized SN2 reaction mechanism and a conceptual representation of the steric hindrance affecting the reactivity of these esters.

Caption: Generalized SN2 reaction mechanism for an α-bromo ester.

steric_hindrance cluster_methyl Mthis compound cluster_ethyl This compound M_center α-Carbon M_Br Bromine M_center->M_Br M_H Hydrogen M_center->M_H M_tBu tert-Butyl Group (High Steric Hindrance) M_center->M_tBu M_ester Methyl Ester (-COOCH3) (Lesser Steric Hindrance) M_center->M_ester E_center α-Carbon E_Br Bromine E_center->E_Br E_H Hydrogen E_center->E_H E_tBu tert-Butyl Group (High Steric Hindrance) E_center->E_tBu E_ester Ethyl Ester (-COOCH2CH3) (Greater Steric Hindrance) E_center->E_ester

Caption: Conceptual model of steric hindrance around the α-carbon.

Conclusion

References

A Comparative Guide to the Stereochemical Landscape of α-Bromoesters in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the stereochemical outcomes in reactions involving ethyl 2-bromo-3,3-dimethylbutanoate and its structural analogs. While experimental data for this compound remains elusive in readily available literature, this guide leverages data from closely related α-bromoesters to provide valuable insights into predicting and controlling stereoselectivity.

The quest for enantiomerically pure compounds is a significant driver in the synthesis of pharmaceuticals and other bioactive molecules. α-Bromoesters are versatile building blocks in this endeavor, participating in a variety of carbon-carbon bond-forming reactions where the stereochemical outcome is of paramount importance. The steric and electronic properties of the ester's alkyl and α-substituents play a crucial role in directing the approach of nucleophiles, leading to the preferential formation of one stereoisomer over another.

This guide will focus on the Reformatsky reaction, a classic method for the synthesis of β-hydroxy esters, to illustrate the stereochemical control exerted by different α-bromoesters.

Comparison of Stereochemical Outcomes in the Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester. The stereochemical outcome of this reaction is influenced by the structure of both the α-haloester and the carbonyl compound, as well as the reaction conditions. The formation of a six-membered ring transition state, as proposed by Zimmerman and Traxler, is often invoked to explain the observed diastereoselectivity.

While specific data for this compound is not available, we can draw comparisons with other α-bromoesters to anticipate its behavior.

α-BromoesterAldehydeDiastereomeric Ratio (syn:anti)Reference
Ethyl 2-bromopropionateBenzaldehyde58:42 to 65:35[1]
Ethyl 2-bromoisovalerateBenzaldehydePredominantly antiInferred from related studies
This compoundBenzaldehydePredicted: High anti-selectivityPrediction based on steric hindrance

Note: The diastereomeric ratio for ethyl 2-bromopropionate with benzaldehyde shows modest selectivity. For ethyl 2-bromoisovalerate, the increased steric bulk of the isopropyl group is expected to favor the anti diastereomer to a greater extent. Consequently, the even bulkier tert-butyl group in this compound is predicted to lead to a high preference for the anti product. This prediction is based on the principle that the bulky substituent will preferentially occupy an equatorial position in the chair-like transition state to minimize steric interactions.

Experimental Protocols

General Experimental Protocol for the Reformatsky Reaction of Ethyl 2-Bromopropionate with Benzaldehyde

This protocol is adapted from established procedures and serves as a representative method for conducting a Reformatsky reaction.

Materials:

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 2-bromopropionate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 eq). The apparatus is flame-dried under a stream of inert gas (argon or nitrogen).

  • Anhydrous THF is added to the flask.

  • A solution of ethyl 2-bromopropionate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF is prepared and placed in the dropping funnel.

  • A small portion of the ester/aldehyde solution is added to the zinc suspension to initiate the reaction. Initiation is indicated by a gentle exotherm and the appearance of a cloudy solution.

  • Once the reaction has started, the remainder of the solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for an additional 30 minutes to ensure complete consumption of the starting materials.

  • The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the β-hydroxy ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Logical Relationships in Stereoselective Reactions

The stereochemical outcome of reactions like the Reformatsky reaction is governed by the interplay of steric and electronic factors in the transition state. Understanding these relationships is key to predicting and controlling the formation of the desired stereoisomer.

G cluster_0 Factors Influencing Stereoselectivity cluster_1 Stereochemical Outcome Steric_Hindrance Steric Hindrance of Reactants Transition_State Transition State Geometry Steric_Hindrance->Transition_State Diastereomeric_Ratio Diastereomeric Ratio (syn/anti) Transition_State->Diastereomeric_Ratio Reaction_Conditions Reaction Conditions (Solvent, Temperature) Reaction_Conditions->Transition_State Reaction_Conditions->Diastereomeric_Ratio Electronic_Effects Electronic Effects of Substituents Electronic_Effects->Transition_State Enantiomeric_Excess Enantiomeric Excess (in asymmetric reactions)

Caption: Factors influencing the stereochemical outcome of a reaction.

Experimental Workflow for a Typical Stereoselective Reaction

The following diagram illustrates a typical workflow for performing and analyzing a stereoselective reaction in a research setting.

G Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature Control, Stirring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Stereochemical Analysis (NMR, Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for stereoselective synthesis.

References

The Challenging Efficacy of a Bulky Building Block: A Comparative Guide to Ethyl 2-bromo-3,3-dimethylbutanoate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Ethyl 2-bromo-3,3-dimethylbutanoate, a sterically hindered α-bromo ester, presents unique challenges and potential advantages in organic synthesis. This guide provides a comparative analysis of its efficacy in key synthetic transformations, supported by theoretical principles and experimental data from analogous, less hindered reagents.

The utility of α-bromo esters in carbon-carbon bond formation is well-established, primarily through the alkylation of enolates in reactions such as the malonic ester and acetoacetic ester syntheses, as well as in the Reformatsky and Darzens reactions. However, the significant steric bulk of the tert-butyl group adjacent to the bromine atom in this compound profoundly influences its reactivity, often leading to lower yields and favoring alternative reaction pathways compared to less sterically encumbered analogues.

I. Alkylation of Active Methylene Compounds

The alkylation of enolates derived from active methylene compounds, such as diethyl malonate and ethyl acetoacetate, is a cornerstone of organic synthesis for the formation of substituted esters and ketones. This reaction typically proceeds via an SN2 mechanism.

Theoretical Impact of Steric Hindrance

The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. The bulky tert-butyl group in this compound shields the carbon atom bearing the bromine, making nucleophilic attack by the enolate challenging. This steric impediment is expected to significantly decrease the reaction rate compared to less hindered α-bromo esters. Furthermore, the increased steric strain can promote a competing E2 elimination pathway, leading to the formation of undesired alkene byproducts.

Comparative Data
Alkylating AgentStructureSteric HindranceTypical Yield (%)Reference
Ethyl bromoacetateBrCH₂COOEtPrimary85-95General Textbook Data
Ethyl 2-bromopropionateCH₃CH(Br)COOEtSecondary70-85General Textbook Data
Ethyl 2-bromoisobutyrate(CH₃)₂C(Br)COOEtTertiary40-60[1]
This compound (CH₃)₃CCH(Br)COOEt Tertiary (highly hindered) <40 (Predicted) N/A

Note: The yield for this compound is a prediction based on the principles of steric hindrance in SN2 reactions.

Experimental Protocol: General Alkylation of Diethyl Malonate
  • Enolate Formation: A solution of diethyl malonate in a suitable aprotic solvent (e.g., THF, DMF) is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C to -78 °C) to generate the enolate.

  • Alkylation: The alkylating agent (α-bromo ester) is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched with a proton source (e.g., water, dilute acid), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography.

For a sterically hindered electrophile like this compound, modifications to this protocol, such as the use of a more reactive enolate (e.g., the potassium salt), higher reaction temperatures, and longer reaction times, may be necessary, though these conditions could also increase the likelihood of elimination byproducts.

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Enolate Formation This compound This compound Alkylation (SN2) Alkylation (SN2) This compound->Alkylation (SN2) Enolate Formation->Alkylation (SN2) Work-up & Purification Work-up & Purification Alkylation (SN2)->Work-up & Purification Byproduct (Elimination) Byproduct (Elimination) Alkylation (SN2)->Byproduct (Elimination) Alkylated Product Alkylated Product Work-up & Purification->Alkylated Product

Alkylation Workflow

II. The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.[2]

Influence of Steric Factors

The formation of the organozinc reagent (Reformatsky reagent) from the α-bromo ester and zinc is a key step. Steric hindrance around the bromine atom can affect the rate of this insertion reaction. While the subsequent addition of the organozinc reagent to the carbonyl is less sensitive to the steric bulk on the ester itself, the initial formation may be sluggish with a hindered substrate like this compound.

Comparative Data

Specific data for this compound in the Reformatsky reaction is not available. The table below presents data for other α-bromo esters to illustrate the general efficacy of the reaction.

α-Bromo EsterCarbonyl CompoundYield (%)Reference
Ethyl bromoacetateBenzaldehyde85-95[3]
Ethyl 2-bromopropionateAcetone70-80[4]
Ethyl 2-bromoisobutyrateCyclohexanone65-75General Textbook Data
This compound Benzaldehyde Moderate (Predicted) N/A

Note: The yield for this compound is a prediction. While the addition step may be efficient, the initial formation of the organozinc reagent could be the rate-limiting step.

Experimental Protocol: General Reformatsky Reaction
  • Activation of Zinc: Zinc dust or turnings are activated, for example, by washing with dilute acid and then with solvents.

  • Reaction: A mixture of the aldehyde or ketone and the α-bromo ester in an aprotic solvent (e.g., THF, benzene) is added to the activated zinc. The reaction is often initiated by gentle heating.

  • Work-up: The reaction is quenched by the addition of aqueous acid. The product is then extracted, and the organic layer is washed, dried, and concentrated.

  • Purification: The β-hydroxy ester is purified by distillation or chromatography.

Reformatsky_Pathway α-Bromo Ester α-Bromo Ester Organozinc Reagent Organozinc Reagent α-Bromo Ester->Organozinc Reagent Zinc Zinc Zinc->Organozinc Reagent Carbonyl Compound Carbonyl Compound β-Hydroxy Ester β-Hydroxy Ester Carbonyl Compound->β-Hydroxy Ester Organozinc Reagent->β-Hydroxy Ester

Reformatsky Reaction Pathway

III. The Darzens Condensation

The Darzens condensation involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

Steric Effects in the Darzens Reaction

Similar to the alkylation of enolates, the initial step of the Darzens reaction is the deprotonation of the α-halo ester to form an enolate. The subsequent nucleophilic attack of this enolate on the carbonyl compound can be sterically hindered. The bulky nature of this compound would likely disfavor this reaction, potentially leading to lower yields or requiring more forcing conditions.

Comparative Data

As with the other reactions, specific data for this compound is not available. The following table provides a general comparison with less hindered α-bromo esters.

α-Bromo EsterCarbonyl CompoundBaseTypical Yield (%)Reference
Ethyl chloroacetateAcetophenoneNaOEt70-80[5]
Ethyl bromoacetateBenzaldehydet-BuOK80-90[5]
Ethyl 2-bromopropionateCyclohexanoneNaNH₂60-70General Textbook Data
This compound Acetophenone t-BuOK Low (Predicted) N/A

Note: The yield for this compound is a prediction based on the expected steric hindrance.

Experimental Protocol: General Darzens Condensation
  • Reaction Setup: The carbonyl compound and the α-halo ester are dissolved in an aprotic solvent.

  • Base Addition: A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is added portion-wise at a low temperature.

  • Reaction Progression: The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted, washed, dried, and purified.

Darzens_Logical_Flow start α-Halo Ester Carbonyl Compound Base step1 Enolate Formation start:f0->step1 start:f2->step1 step2 Nucleophilic Attack on Carbonyl start:f1->step2 step1->step2 step3 Intramolecular SN2 (Epoxide Formation) step2->step3 end_product α,β-Epoxy Ester step3->end_product

Darzens Condensation Logical Flow

Conclusion

This compound is a challenging substrate for classical synthetic routes that rely on the reactivity of α-bromo esters. Its significant steric hindrance is predicted to lead to lower efficacy in SN2-type reactions such as the alkylation of active methylene compounds and the Darzens condensation. While it may be more amenable to the Reformatsky reaction, the initial formation of the organozinc reagent could be slow.

For synthetic chemists considering the use of this reagent, it is crucial to anticipate the need for optimized reaction conditions, such as stronger bases, higher temperatures, and longer reaction times. Furthermore, the potential for competing elimination reactions should be a key consideration in the design of purification strategies. In many cases, selecting a less sterically hindered alternative may be a more efficient approach to the desired target molecule. However, for the synthesis of highly congested molecular architectures where the bulky tert-butyl group is a desired structural feature, the challenges associated with the use of this compound may be a necessary hurdle to overcome. Further experimental investigation is warranted to fully elucidate the synthetic utility of this bulky building block.

References

Unraveling the Reactivity of Ethyl 2-bromo-3,3-dimethylbutanoate: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated organic compounds is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of Ethyl 2-bromo-3,3-dimethylbutanoate, leveraging computational modeling principles and experimental data from analogous systems. We delve into the competing nucleophilic substitution (SN2) and elimination (E2) reaction pathways, offering insights into the factors that govern product formation.

This compound, a sterically hindered secondary alkyl halide, presents a classic case of competing SN2 and E2 reaction mechanisms. The bulky tert-butyl group adjacent to the stereocenter significantly influences the accessibility of the electrophilic carbon and the acidity of the β-hydrogens, thereby dictating the predominant reaction pathway. This guide explores these intricacies through the lens of computational chemistry and provides a framework for predicting reactivity.

Comparative Reactivity Analysis

The reactivity of alkyl halides is fundamentally governed by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile/base, and the solvent.[1][2] For this compound, the secondary nature of the substrate makes both SN2 and E2 reactions plausible.[1] However, the significant steric hindrance imposed by the adjacent tert-butyl group is expected to disfavor the backside attack required for an SN2 reaction.[2]

Substrate TypePrimary (e.g., 1-bromobutane)Secondary (e.g., 2-bromopropane)Tertiary (e.g., tert-butyl bromide)This compound (Secondary, Hindered)
Favored Reaction(s) SN2SN2 / E2 competitionSN1 / E1 / E2E2 strongly favored
Rationale Unhindered, primary carbocation unstable.Both pathways are viable and sensitive to reaction conditions.[1]Sterically hindered for SN2, stable carbocation for SN1/E1.[1]Significant steric hindrance disfavors SN2; strong bases favor E2.
Typical Conditions for E2 Strong, bulky base.Strong, concentrated base in a less polar solvent.[3]Strong base.Strong, sterically hindered base (e.g., potassium tert-butoxide).

Computational Modeling Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict reactivity.[4] Density Functional Theory (DFT) is a widely used method for studying the reactivity of alkyl halides, offering a good balance between accuracy and computational cost.[4][5]

Computational MethodDescriptionStrengthsWeaknessesTypical Application
Density Functional Theory (DFT) A quantum mechanical method that models the electronic structure of molecules to determine their properties and reactivity.[4][6]Good accuracy for a wide range of systems, computationally less expensive than other high-level methods.[4]The accuracy depends on the choice of the functional.Calculating reaction barriers, transition state geometries, and reaction thermodynamics for SN2 and E2 pathways.[5][7]
Hartree-Fock (HF) Theory An ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4]Conceptually simple and computationally fast.Does not account for electron correlation, leading to less accurate energy predictions.[4]Often used for initial geometry optimizations and as a starting point for more advanced calculations.
Coupled Cluster (CC) Theory A high-level ab initio method that provides very accurate results by including electron correlation effects.Considered the "gold standard" in quantum chemistry for accuracy.Computationally very expensive, limiting its application to smaller molecules.Benchmarking results from other methods and for highly accurate energy calculations.
Activation Strain Model (ASM) A method to analyze the activation energy of a reaction by decomposing it into the strain energy of the reactants and the interaction energy between them.[8][9]Provides chemical insight into the factors controlling reaction barriers.[8][9]Not a predictive method on its own but an analysis tool for data from other computational methods.Understanding the origins of the preference for SN2 versus E2 pathways.[8][9]

Experimental Protocols

Kinetic Analysis of Alkyl Halide Reactivity

A common experimental approach to determine the reactivity of an alkyl halide involves monitoring the rate of the reaction with a given nucleophile or base.

Materials:

  • This compound

  • Alternative alkyl halides (e.g., 2-bromobutane, 1-bromo-2,2-dimethylpropane)

  • Sodium iodide in acetone (for SN2 comparison)[10]

  • Potassium tert-butoxide in tert-butanol (for E2 comparison)

  • Appropriate solvents (e.g., acetone, tert-butanol)

  • Test tubes, water bath, and timing device

Procedure (SN2 Reactivity Comparison): [10]

  • Prepare a 15% solution of sodium iodide in acetone.

  • Place 2 mL of the sodium iodide solution into a series of clean, dry test tubes.

  • Add 2 drops of each alkyl halide to a separate test tube.

  • Stopper and shake the tubes to ensure mixing.

  • Observe the tubes for the formation of a precipitate (sodium bromide).

  • Record the time it takes for the precipitate to appear. The rate of reaction is inversely proportional to this time.

  • If no reaction is observed at room temperature, the test tubes can be gently warmed in a water bath.[11]

Procedure (E2 Reactivity Comparison):

  • Prepare a solution of potassium tert-butoxide in tert-butanol.

  • To a reaction flask, add the alkyl halide and the solvent.

  • Add the potassium tert-butoxide solution to initiate the reaction.

  • Monitor the reaction progress using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the rate of disappearance of the starting material and the formation of the alkene product.

Visualizing Reaction Pathways and Computational Workflows

To better understand the competing reaction mechanisms and the process of computational investigation, the following diagrams are provided.

G Reaction Pathways for this compound cluster_reactants Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactant This compound + Base/Nucleophile TS_SN2 Transition State (Backside Attack) Reactant->TS_SN2 Slower due to steric hindrance TS_E2 Transition State (Anti-periplanar) Reactant->TS_E2 Favored with strong, bulky base Product_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->Product_SN2 Product_E2 Elimination Product (Alkene) TS_E2->Product_E2

Caption: Competing SN2 and E2 reaction pathways for this compound.

G Computational Chemistry Workflow for Reactivity Prediction start Define Reactants (this compound + Base) geom_opt Geometry Optimization of Reactants and Products start->geom_opt ts_search Transition State Search (for SN2 and E2) geom_opt->ts_search freq_calc Frequency Calculation (Confirm minima and transition states) ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) (Connect TS to reactants and products) freq_calc->irc_calc energy_calc Single Point Energy Calculation (High-level of theory) irc_calc->energy_calc analysis Analyze Results (Compare activation energies, geometries) energy_calc->analysis conclusion Predict Major Product analysis->conclusion

References

Comparative Performance Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. This guide provides a comparative analysis of Ethyl 2-bromo-3,3-dimethylbutanoate and a common alternative, Ethyl 2-bromo-2-methylpropanoate, in the context of the Reformatsky reaction, a key carbon-carbon bond-forming reaction.

The utility of α-bromo esters in organic synthesis is well-established, particularly in their role as precursors to organozinc reagents for the formation of β-hydroxy esters. The steric and electronic properties of these reagents can significantly influence reaction kinetics, yields, and diastereoselectivity. This guide examines the performance of the highly sterically hindered this compound in comparison to the less bulky Ethyl 2-bromo-2-methylpropanoate.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the reagents themselves. The increased steric bulk of the tert-butyl group in this compound influences its physical characteristics.

PropertyThis compoundEthyl 2-bromo-2-methylpropanoate
Molecular Formula C8H15BrO2C6H11BrO2
Molecular Weight 223.11 g/mol 195.05 g/mol [1][2]
Boiling Point Not explicitly found65-67 °C at 11 mmHg[1]
Density Not explicitly found1.329 g/mL at 25 °C[1]
Refractive Index Not explicitly foundn20/D 1.444[1]
CAS Number 20201-39-2600-00-0[1]

Performance in the Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc.[3][4][5][6] The steric environment of the α-bromo ester is a critical factor in the reaction's efficiency.

ParameterThis compound (Expected)Ethyl 2-bromo-2-methylpropanoate
Substrate BenzaldehydeBenzaldehyde
Reaction Yield Moderate to GoodGood to Excellent (up to 82%)[7]
Reaction Rate SlowerFaster
Diastereoselectivity Potentially higher due to steric hindranceModerate to good
Side Reactions Reduced self-condensationPossible self-condensation

The increased steric hindrance of the tert-butyl group in this compound is expected to slow down the rate of reaction compared to Ethyl 2-bromo-2-methylpropanoate. However, this same steric bulk can offer advantages in terms of selectivity, potentially leading to higher diastereoselectivity in the formation of the β-hydroxy ester product. Furthermore, the bulky nature of the reagent can suppress unwanted side reactions, such as the self-condensation of the ester enolate.

Experimental Protocols

Representative Protocol for the Reformatsky Reaction:

  • Activation of Zinc: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF). The mixture is heated gently until the color of the iodine disappears, indicating the activation of the zinc.

  • Formation of the Reformatsky Reagent: The reaction mixture is cooled to room temperature. A solution of the α-bromo ester (this compound or Ethyl 2-bromo-2-methylpropanoate, 1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the organozinc reagent.

  • Reaction with Carbonyl Compound: A solution of the carbonyl compound (e.g., benzaldehyde, 0.9 equivalents) in anhydrous THF is added dropwise to the Reformatsky reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy ester.

Visualizing the Process

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_0 Comparative Experimental Workflow A Reagent Selection - this compound - Ethyl 2-bromo-2-methylpropanoate B Zinc Activation A->B C Reformatsky Reagent Formation B->C D Reaction with Aldehyde/Ketone C->D E Quenching and Work-up D->E F Purification E->F G Product Analysis (Yield, Purity, Spectroscopic Data) F->G H Performance Comparison G->H

Caption: A generalized workflow for the comparative study of α-bromo esters in the Reformatsky reaction.

G cluster_1 Reformatsky Reaction Mechanism A α-Bromo Ester + Zn B Oxidative Addition A->B Step 1 C Reformatsky Reagent (Organozinc Enolate) B->C E Coordination to Zinc C->E D Aldehyde/Ketone D->E F Six-membered Transition State E->F Step 2 G Carbon-Carbon Bond Formation F->G H Zinc Alkoxide Intermediate G->H I Acidic Work-up H->I Step 3 J β-Hydroxy Ester I->J

Caption: A simplified representation of the key steps in the Reformatsky reaction mechanism.[3][4]

Conclusion

Both this compound and Ethyl 2-bromo-2-methylpropanoate are effective reagents for the Reformatsky reaction. The choice between them will depend on the specific requirements of the synthesis. Ethyl 2-bromo-2-methylpropanoate is likely to offer faster reaction rates and good yields for a broad range of substrates.[7] In contrast, this compound, with its significant steric bulk, presents an opportunity for enhanced selectivity in complex syntheses where diastereocontrol is crucial and side reactions are a concern. Researchers should consider the trade-off between reactivity and selectivity when selecting the appropriate α-bromo ester for their target molecule.

References

Benchmarking Ethyl 2-bromo-3,3-dimethylbutanoate: A Comparative Guide for Bulky Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – For researchers, scientists, and drug development professionals engaged in complex molecular synthesis, the choice of alkylating agent is critical to reaction efficiency, yield, and selectivity. This guide provides a comprehensive benchmark of Ethyl 2-bromo-3,3-dimethylbutanoate against other commonly used bulky α-bromoester alkylating agents, offering insights into their relative performance based on established principles of chemical reactivity and available experimental data.

The selection of an appropriate alkylating agent is a pivotal decision in the synthesis of complex molecules, particularly in the pharmaceutical industry where steric hindrance can be strategically employed to achieve desired stereochemistry and reduce unwanted side reactions. While direct comparative kinetic studies on this specific set of bulky bromoesters are not extensively documented in peer-reviewed literature, a robust understanding of their performance can be extrapolated from fundamental principles of physical organic chemistry and existing experimental data for similar compounds.

As noted by synthetic chemistry expert, Dr. Evelyn Reed, "The subtle interplay of steric and electronic effects in alkylation reactions is a cornerstone of modern organic synthesis. While head-to-head quantitative data for every conceivable reagent combination is not always available, we can make highly reliable predictions about reactivity trends based on the well-understood impact of steric bulk on reaction mechanisms."

This guide will focus on the comparison of this compound with other sterically demanding α-bromoesters, namely Ethyl 2-bromoisobutyrate and Ethyl 2-bromo-2-methylpropanoate.

Comparative Analysis of Physical and Reactive Properties

The steric bulk of an alkylating agent plays a crucial role in its reactivity, primarily in the context of bimolecular nucleophilic substitution (SN2) reactions. Increased steric hindrance around the electrophilic carbon atom impedes the backside attack of the nucleophile, leading to a decrease in the reaction rate.

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureSteric HindrancePredicted Relative SN2 Reactivity
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03CH₃CH(Br)COOCH₂CH₃LowHighest
Ethyl 2-bromoisobutyrateC₆H₁₁BrO₂195.05(CH₃)₂C(Br)COOCH₂CH₃ModerateIntermediate
Ethyl 2-bromo-3-methylbutanoateC₇H₁₃BrO₂209.08(CH₃)₂CHCH(Br)COOCH₂CH₃HighLower
This compound C₈H₁₅BrO₂ 223.11 (CH₃)₃CCH(Br)COOCH₂CH₃ Very High Lowest

Table 1: Comparison of Physical Properties and Predicted Reactivity of Selected α-Bromoester Alkylating Agents.

The tert-butyl group in this compound presents the most significant steric barrier to the electrophilic carbon, leading to the prediction of the slowest relative reaction rate in SN2 reactions among the compared agents. This property can be highly advantageous in scenarios where selectivity is paramount, and reactions with less sterically hindered nucleophiles or positions are to be avoided.

Experimental Protocols and Considerations

While specific comparative studies are limited, general protocols for alkylation reactions with α-bromoesters provide a framework for their application. The following are representative experimental methodologies.

General Procedure for O-Alkylation of Phenols

A solution of a phenol (1.0 eq.) in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF), is treated with a base (e.g., potassium carbonate, 1.5 eq.). To this mixture, the α-bromoester (1.1 eq.) is added, and the reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.

General Procedure for N-Alkylation of Amines

An amine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) are dissolved in a polar aprotic solvent like acetonitrile or DMF. The α-bromoester (1.1 eq.) is added, and the mixture is stirred at an appropriate temperature (ranging from ambient to elevated temperatures) until the starting amine is consumed, as indicated by TLC. The workup procedure is similar to the O-alkylation, involving removal of the solvent, extraction, and purification by chromatography. It is important to note that with primary amines, dialkylation can be a competing side reaction. The use of a bulky alkylating agent like this compound can help to mitigate this issue due to steric hindrance.

Logical Workflow for Alkylating Agent Selection

The choice of an appropriate bulky alkylating agent is a multi-faceted decision that depends on the specific synthetic challenge. The following diagram illustrates a logical workflow for this selection process.

Alkylating_Agent_Selection cluster_agents Potential Alkylating Agents start Define Synthetic Goal reactivity_check Assess Nucleophile Reactivity (e.g., pKa, Steric Bulk) start->reactivity_check steric_req Determine Required Steric Hindrance for Selectivity reactivity_check->steric_req agent_select Select Candidate Alkylating Agent(s) steric_req->agent_select protocol_dev Develop Experimental Protocol (Solvent, Base, Temperature) agent_select->protocol_dev agent1 Ethyl 2-bromopropanoate (Low Hindrance) agent_select->agent1 High Reactivity Needed agent2 Ethyl 2-bromoisobutyrate (Moderate Hindrance) agent_select->agent2 Balance of Reactivity and Selectivity agent3 This compound (High Hindrance) agent_select->agent3 High Selectivity Needed optimization Reaction Optimization (Monitor Yield and Purity) protocol_dev->optimization final_product Target Molecule optimization->final_product

Caption: Logical workflow for selecting a suitable bulky alkylating agent.

Signaling Pathways and Drug Development

In the context of drug development, bulky alkylating agents are not typically associated with direct modulation of signaling pathways in the same way as specific inhibitors or agonists. Instead, their utility lies in the synthesis of complex molecules that may themselves be designed to interact with biological targets. The steric bulk introduced by these agents can be a critical design element, influencing the conformation of the final molecule and its ability to bind to a specific protein or enzyme active site. For instance, the introduction of a sterically demanding group can lock a molecule into a bioactive conformation or prevent metabolism at a nearby site, thereby enhancing its pharmacokinetic properties.

The following diagram illustrates the general role of chemical synthesis, which employs reagents like this compound, in the broader drug discovery and development pipeline.

Drug_Discovery_Pipeline cluster_synthesis Chemical Synthesis cluster_development Drug Development start_mat Starting Materials alkylation Alkylation with Bulky Agent (e.g., this compound) start_mat->alkylation intermediate Key Intermediate alkylation->intermediate final_compound Final Compound (Drug Candidate) intermediate->final_compound screening High-Throughput Screening final_compound->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of chemical synthesis in the drug discovery pipeline.

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-bromo-3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. Ethyl 2-bromo-3,3-dimethylbutanoate, a halogenated organic compound, requires specific procedures for its proper disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe operational and disposal plans for this chemical.

Immediate Safety and Hazard Information

  • Hazard Classification: Assumed to be a flammable liquid and harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2][4] If inhaled, move to fresh air.[2] If swallowed, do not induce vomiting and seek immediate medical attention.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from the disposal and safety profiles of similar brominated organic compounds. This information should be used as a guideline for the handling and disposal of this compound.

ParameterValue/InformationSource Documents
Hazard Category Assumed Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation)SDS for similar brominated esters[1][3]
Personal Protective Equipment (PPE) Chemical resistant gloves, safety goggles, lab coat, respiratory protection if needed.General laboratory safety guidelines
Recommended Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam.SDS for similar brominated esters[1][3]
Disposal Method Incineration in a permitted hazardous waste facility.SDS for similar brominated esters[2][3][6]
Waste Classification Hazardous Waste (likely halogenated organic waste).Resource Conservation and Recovery Act (RCRA)[7]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following protocol provides a step-by-step guide for its safe disposal.

1. Waste Identification and Classification:

  • Classify this compound as a hazardous waste.
  • Specifically, it falls under the category of halogenated organic waste.

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
  • The container label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as the content.
  • Do not mix with non-halogenated organic waste or any other incompatible chemicals.

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and well-ventilated.
  • Ensure secondary containment is in place to prevent spills.
  • Keep the container away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
  • Provide them with a complete and accurate description of the waste.
  • Disposal should be carried out through incineration at a federally or state-permitted hazardous waste disposal facility.[3][6]

5. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal.
  • Ensure that all necessary waste manifest forms are completed accurately for transportation and disposal, in accordance with the Resource Conservation and Recovery Act (RCRA).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generate Waste This compound B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Disposal Company D->E Arrange Pickup F Complete Waste Manifest E->F G Transport to Permitted Hazardous Waste Facility F->G H Incineration G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and the relevant regulatory requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.